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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole (CAS 1893174-21-4)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or considering the use of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. The indole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or considering the use of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific functionalization of this molecule—a bromine atom at the 5-position and an azepane moiety at the 3-position—suggests its potential as a versatile chemical probe or a precursor for more complex pharmaceutical agents.

This document provides an overview of its physicochemical properties, a proposed synthetic route based on established indole chemistry, essential protocols for its analytical validation, a prospectus on its potential biological activities based on related structures, and crucial safety and handling guidelines.

Chemical Identity and Physicochemical Properties

3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a heterocyclic aromatic compound. The presence of the bromine atom significantly influences its electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions. The tertiary amine of the azepane ring imparts basicity, affecting its solubility and potential for salt formation.

Key computed physicochemical properties are summarized below, providing foundational data for experimental design, including solvent selection, chromatographic purification, and preliminary assessment of drug-like characteristics.[2]

PropertyValueSource
CAS Number 1893174-21-4[2]
Molecular Formula C₁₅H₁₉BrN₂[2]
Molecular Weight 307.23 g/mol [2]
IUPAC Name 3-(azepan-1-ylmethyl)-5-bromo-1H-indole[2]
Canonical SMILES C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)Br[2]
InChIKey UWICOIPJMWULQL-UHFFFAOYSA-N[2]
Monoisotopic Mass 306.07316 Da[2]
XLogP3 3.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 19 Ų[2]

The XLogP3 value of 3.8 suggests significant lipophilicity, indicating that the compound is likely to have low aqueous solubility but good membrane permeability, a common feature for central nervous system (CNS) active agents or molecules that target intracellular proteins.

Synthesis and Characterization

While this compound is commercially available from some vendors for early discovery research, it is often supplied without comprehensive analytical data. Therefore, in-house synthesis or rigorous validation of a purchased sample is paramount for ensuring experimental reproducibility.

Proposed Synthetic Pathway: Mannich Reaction

A logical and efficient method for the synthesis of 3-(aminomethyl)indoles is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on the C3 position of the indole ring. The proposed starting materials are the readily available 5-bromo-1H-indole, formaldehyde (or its equivalent, paraformaldehyde), and azepane.

The causality behind this choice is rooted in the high nucleophilicity of the indole C3 position, which readily attacks the electrophilic Eschenmoser salt or a pre-formed iminium ion generated in situ from formaldehyde and azepane. Acetic acid is a common solvent and catalyst for this transformation, facilitating the formation of the iminium intermediate.

Synthetic_Workflow cluster_reaction Mannich Reaction Indole 5-Bromo-1H-indole ReactionNode In Situ Iminium Formation & Attack Indole->ReactionNode Formaldehyde Formaldehyde Formaldehyde->ReactionNode Azepane Azepane Azepane->ReactionNode Product 3-(Azepan-1-ylmethyl)- 5-bromo-1H-indole ReactionNode->Product Aqueous Workup & Purification

Caption: Proposed Mannich reaction workflow for synthesis.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 5-bromo-1H-indole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add azepane (1.1 eq). Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) dropwise to the mixture while maintaining the temperature below 30°C with an ice bath.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. Basify the solution to a pH of ~9-10 using a saturated sodium carbonate or 2M sodium hydroxide solution. This step neutralizes the acetic acid and deprotonates the amine, facilitating its extraction.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient with 1% triethylamine to prevent the product from tailing on the acidic silica.

Analytical Validation: A Self-Validating System

Given the potential lack of supplier-provided data, a rigorous, self-validating analytical workflow is essential to confirm the identity and purity of the compound before its use in any biological or chemical assay.

Analytical_Workflow Sample Synthesized or Purchased Sample Purity Purity Assessment (>95%?) Sample->Purity HPLC Protocol: HPLC Purity->HPLC Pass Verified Compound Purity->Pass Yes Fail Repurify or Resynthesize Purity->Fail No Mass Mass Confirmation Structure Structural Elucidation Mass->Structure MS Protocol: LC-MS / HRMS Mass->MS NMR Protocol: ¹H & ¹³C NMR Structure->NMR Pass->Mass

Caption: Workflow for analytical identity and purity verification.

Protocol 1: Purity Determination via HPLC

  • System: A standard reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. The acid ensures the tertiary amine is protonated, leading to sharper peaks.

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

  • Detection: UV detector set at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).

  • Acceptance Criterion: The main peak should represent >95% of the total integrated peak area for use in most biological assays.

Protocol 2: Identity Confirmation via Mass Spectrometry (MS)

  • Method: Electrospray ionization (ESI) in positive mode is the method of choice due to the basicity of the azepane nitrogen.

  • Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass (307.0837).

  • Isotopic Pattern: A key validation point is the bromine isotopic signature. The spectrum must show two peaks of nearly equal intensity: one for the ⁷⁹Br isotope ([M+H]⁺) and one for the ⁸¹Br isotope ([M+2+H]⁺), separated by approximately 2 m/z units.

Protocol 3: Structural Elucidation via NMR Spectroscopy

  • Solvent: CDCl₃ (deuterated chloroform) or DMSO-d₆.

  • ¹H NMR: Expect characteristic signals for the indole ring protons (aromatic region, ~7.0-8.0 ppm), a singlet for the C2-H, and a singlet for the methylene bridge (-CH₂-) connecting the indole and azepane rings. Signals for the azepane ring protons will appear in the aliphatic region. The N-H proton of the indole will likely be a broad singlet.

  • ¹³C NMR: Expect 15 distinct carbon signals. The C-Br signal will be downfield in the aromatic region. The chemical shifts of the methylene bridge and the azepane carbons will confirm the connectivity.

Prospectus on Potential Biological Activity

While no specific biological activity has been published for CAS 1893174-21-4, its structural motifs are present in a wide range of pharmacologically active molecules. The 5-bromo-indole core is a key building block in compounds developed as anti-cancer agents, often targeting protein kinases or tubulin polymerization.[3][4][5] Furthermore, various substituted indoles have demonstrated potent antimicrobial and antimalarial activities.[6][7]

The 3-(aminomethyl) substituent is a common feature that can confer affinity for various receptors, ion channels, and enzymes. This specific combination of a 5-bromo substituent and a 3-azepanylmethyl group makes it a candidate for screening in assays related to oncology, infectious diseases, and neuroscience.

Biological_Prospectus Core 3-(Azepan-1-ylmethyl)- 5-bromo-1H-indole Scaffold1 5-Bromo-Indole Scaffold Core->Scaffold1 Scaffold2 3-(Aminomethyl)-Indole Moiety Core->Scaffold2 Activity1 Anticancer (e.g., Tubulin Inhibition) Scaffold1->Activity1 Activity2 Antimicrobial (e.g., MRSA) Scaffold1->Activity2 Activity3 Antimalarial (Plasmodium) Scaffold1->Activity3 Activity4 CNS Receptor Modulation Scaffold2->Activity4

Caption: Potential biological activities based on structural motifs.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling halogenated indole derivatives should be followed.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses or goggles.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[8]

  • First Aid:

    • Skin Contact: If skin contact occurs, wash immediately with plenty of soap and water.[8]

    • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8]

    • Inhalation: If inhaled, move the person to fresh air.[11]

    • Ingestion: Do NOT induce vomiting. If swallowed, rinse mouth and seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a chemical entity with significant potential for further research and development. This guide outlines its fundamental properties, provides a robust and logical framework for its synthesis and analytical validation, and contextualizes its potential applications within medicinal chemistry based on its structural components. Adherence to the described analytical and safety protocols is critical for any researcher planning to utilize this compound, ensuring both the integrity of the scientific results and the safety of laboratory personnel.

References

  • PubChem. 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole | C15H19BrN2 | CID 117174983. [Link]

  • Acros Organics. SAFETY DATA SHEET - 5-Bromoindole. [Link]

  • PubChem. 3-(azepan-1-ylmethyl)-4-bromo-1H-indole | C15H19BrN2 | CID 117171175. [Link]

  • Sigma-Aldrich. 3-(azepan-1-ylmethyl)-5-bromo-1H-indole. [Link]

  • ResearchGate. Synthesis of 5-bromo-indole derivatives. [Link]

  • PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

  • PMC. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]

  • Medicines for Malaria Venture. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Journal of Drug Delivery and Therapeutics. Indole as a biological scaffold: a comprehensive review. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • PubChem. 5-Bromoindole | C8H6BrN | CID 24905. [Link]

  • PubChem. 3-(Azepan-1-ylmethyl)-1-ethyl-5-fluoroindole | C17H23FN2 | CID 117175481. [Link]

  • PubChem. 3-(Azepan-1-ylmethyl)-5-chloro-1-methylindole | C16H21ClN2 | CID 117174986. [Link]

Sources

Exploratory

Executive Summary: The Strategic Value of the 5-Bromoindole-Azepane Core

Topic: Navigating the 5-Bromoindole-Azepane Scaffold: Synthesis, Structural Logic, and CNS/Oncology Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating the 5-Bromoindole-Azepane Scaffold: Synthesis, Structural Logic, and CNS/Oncology Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

In the landscape of heterocyclic drug discovery, the fusion of a 5-bromoindole core with an azepane (hexamethyleneimine) moiety represents a privileged scaffold with dual utility in Central Nervous System (CNS) therapeutics and oncology.

This guide analyzes the chemical structure of 5-bromo-3-(azepan-1-ylmethyl)-1H-indole and its derivatives. Unlike rigid piperazine or piperidine analogs, the seven-membered azepane ring introduces unique conformational flexibility and lipophilicity (


), enhancing blood-brain barrier (BBB) penetration and Sigma-1 receptor (

R) affinity. Simultaneously, the 5-bromine substituent serves as a critical "diversity vector," enabling late-stage palladium-catalyzed functionalization to access potent kinase inhibitors (e.g., EGFR, GSK-3).

This whitepaper provides a rigorous examination of the synthetic pathways, structural-activity relationships (SAR), and experimental protocols required to exploit this scaffold.[1]

Structural Rationale & Pharmacophore Analysis

The efficacy of the 5-bromoindole-azepane derivative stems from three distinct structural zones, each governing specific interactions within the binding pocket.

The 5-Bromoindole Anchor (Electronic & Steric Control)
  • Electronic Effect: The bromine atom at C5 exerts a weak electron-withdrawing inductive effect (-I), modulating the pKa of the indole NH. This acidity is crucial for hydrogen bond donor capability in kinase hinge regions.

  • Synthetic Handle: The C-Br bond is the primary site for diversification. It allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl or heteroaryl groups, expanding the molecule into the "hydrophobic region II" of GPCRs or kinases.

The Azepane Headgroup (The "Bulk" Factor)
  • Hydrophobic Bulk: The azepane ring is larger and more lipophilic than pyrrolidine or piperidine. This increased bulk is often favored by Sigma-1 (

    
    )  and Sigma-2 (
    
    
    
    )
    receptors, which possess large hydrophobic binding pockets.
  • Conformational Entropy: The seven-membered ring adopts multiple low-energy twist-chair conformations, allowing it to "mold" into cryptic pockets that rigid rings cannot access.

The Linker (C3 Position)
  • Mannich Base (Methyl Linker): A single methylene unit (

    
    ) creates a compact "Gramine-like" structure, positioning the basic nitrogen of the azepane close to the aromatic core. This is critical for 5-HT (Serotonin) receptor recognition.
    

Visualization: SAR Logic & Interaction Map

The following diagram illustrates the functional logic of the scaffold, highlighting the specific roles of the bromine, indole core, and azepane ring.

SAR_Logic Core Indole Scaffold (π-π Stacking) Br 5-Bromo Substituent (Diversity Vector / Halogen Bond) Core->Br C5 Position Linker C3-Methylene Linker (Spacer) Core->Linker C3 Position Target_Onc Target: Kinase (EGFR) (Oncology Indications) Core->Target_Onc Hinge Binding Br->Target_Onc Pd-Catalyzed Coupling (Extension) Azepane Azepane Ring (Hydrophobic Pocket Fill) Linker->Azepane N-Alkylation Target_CNS Target: Sigma-1 / 5-HT (CNS Indications) Azepane->Target_CNS Ionic Interaction (Aspartate Residue)

Figure 1: Structure-Activity Relationship (SAR) map of the 5-bromoindole-azepane scaffold, delineating the functional roles of each moiety in CNS and Oncology targeting.

Synthetic Pathways

To access 5-bromo-3-(azepan-1-ylmethyl)-1H-indole (Compound 1 ), two primary routes are recommended. The choice depends on the desired linker length and available starting materials.

Route A: The Mannich Condensation (Direct C3-Aminomethylation)

Best for: Rapid access to the methylene-linked core. Mechanism: Electrophilic aromatic substitution using an iminium ion generated in situ from formaldehyde and azepane.

Route B: Acylation-Reduction (Vilsmeier-Haack / Friedel-Crafts)

Best for: Introducing longer alkyl chains or when the Mannich reaction fails due to steric hindrance.

Synthetic Workflow Diagram

Synthesis_Flow Indole 5-Bromoindole (Starting Material) Mannich Mannich Reaction (AcOH, 25°C) Indole->Mannich Azepane Azepane Azepane->Mannich Formaldehyde Formaldehyde (aq) Formaldehyde->Mannich Product 5-Bromo-3-(azepan-1-ylmethyl)-1H-indole (Core Scaffold) Mannich->Product 90% Yield Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Product->Suzuki Diversification FinalDrug 5-Aryl-3-(azepan-1-ylmethyl)indole (Functionalized Lead) Suzuki->FinalDrug

Figure 2: Synthetic workflow comparing the direct Mannich condensation to downstream diversification via Suzuki coupling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.

Protocol 1: Synthesis of 5-Bromo-3-(azepan-1-ylmethyl)-1H-indole (Mannich Route)

Objective: Synthesize the core scaffold from commercially available 5-bromoindole.

Reagents:

  • 5-Bromoindole (1.0 eq, 10 mmol, 1.96 g)

  • Azepane (1.1 eq, 11 mmol, 1.09 g)

  • Formaldehyde (37% aq. solution, 1.2 eq, 12 mmol)

  • Acetic Acid (glacial, Solvent/Catalyst)

  • NaOH (20% aq.[2] solution, for neutralization)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-bromoindole (1.96 g) in glacial acetic acid (15 mL). The solution should be clear and slightly amber.

  • Addition: Cool the solution to 0°C in an ice bath. Add the azepane (1.09 g) dropwise. Note: Exothermic reaction; observe temperature.

  • Condensation: Add formaldehyde (37% aq, 0.9 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting indole (

      
      ) should disappear, replaced by a polar spot (
      
      
      
      ) which stains positive with Dragendorff’s reagent (orange) indicating a tertiary amine.
  • Workup: Pour the reaction mixture into ice-water (50 mL). The solution will be acidic.

  • Neutralization: Slowly add 20% NaOH with stirring until pH

    
     10. A white/off-white precipitate will form.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 85–92% Characterization Data (Representative):

  • 1H NMR (400 MHz, CDCl3):

    
     8.10 (br s, 1H, NH), 7.75 (s, 1H, H-4), 7.25 (d, 1H, H-7), 7.15 (d, 1H, H-6), 7.05 (s, 1H, H-2), 3.80 (s, 2H, CH2-N), 2.70 (m, 4H, azepane N-CH2), 1.65 (m, 8H, azepane C-CH2).
    
Protocol 2: Palladium-Catalyzed Suzuki Coupling (Diversification)

Objective: Functionalize the C5-position to generate a library of kinase inhibitors.

Reagents:

  • Scaffold (from Protocol 1) (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1 ratio)

Methodology:

  • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).

  • Combine scaffold, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Filter through Celite, extract with EtOAc, and purify.

Quantitative Data Summary

The following table summarizes the physicochemical properties and predicted biological profiles of the core scaffold compared to standard indole ligands.

Property5-Bromo-3-(azepan-1-ylmethyl)indole3-(Dimethylaminomethyl)indole (Gramine)Relevance
Molecular Weight 307.23 g/mol 174.24 g/mol Drug-likeness (Lipinski)
LogP (Calc) 3.821.65High LogP favors BBB penetration for CNS targets.
Topological Polar Surface Area (TPSA) 19.0 Ų19.0 ŲLow TPSA (<90) indicates excellent membrane permeability.
H-Bond Donors 1 (Indole NH)1Critical for hinge binding in kinases.
Predicted Target Sigma-1 (

), 5-HT, EGFR
5-HT (weak)Azepane bulk shifts specificity to Sigma/Kinase.

References

  • PubChem. (n.d.). 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Berardi, F., et al. (2004). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Journal of Medicinal Chemistry. (Contextual grounding for indole-azepane sigma ligands). [Link]

  • Google Patents. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (Eletriptan Intermediate). US20080319205A1.

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Foundational

Indole-Based Heterocyclic Building Blocks: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals As a Senior Application Scientist, my experience has consistently reaffirmed the central role of the indole nucleus in medicinal chemistry. It is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

As a Senior Application Scientist, my experience has consistently reaffirmed the central role of the indole nucleus in medicinal chemistry. It is not merely a common heterocyclic scaffold; it is a 'privileged structure,' a term we reserve for molecular frameworks that are capable of binding to a wide variety of biological targets with high affinity.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why indole-based building blocks are so critical and how to effectively utilize them in drug discovery campaigns. We will move beyond simple facts to explore the causality behind experimental choices, grounding our discussion in established protocols and authoritative research.

The indole core, a bicyclic structure comprising a fused benzene and pyrrole ring, is ubiquitous in nature, forming the basis for the essential amino acid tryptophan, neurotransmitters like serotonin and melatonin, and a vast array of complex alkaloids.[3][4] This evolutionary pre-selection for biological relevance is mirrored in its success in modern pharmaceuticals, where the indole scaffold is a cornerstone in drugs spanning virtually every therapeutic area.[3][5] Its unique electronic properties and structural versatility allow for precise modifications, enabling medicinal chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[5][6]

The Broad Therapeutic Spectrum of Indole Derivatives

The true power of the indole scaffold lies in its remarkable versatility. By modifying the core at its various positions (the N1 nitrogen, the C2 and C3 positions of the pyrrole ring, and the C4-C7 positions of the benzene ring), we can design molecules that target a diverse range of proteins and pathways.[6] This adaptability has led to the development of indole-containing drugs for a multitude of diseases.[7][8]

Oncology

In cancer therapy, indole derivatives have emerged as powerful agents that act on key biological targets.[8] They are particularly effective as kinase inhibitors , targeting enzymes like PI3K, CDK, and tyrosine kinases (TK) that are critical for cancer cell proliferation.[9][10] For example, Sunitinib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5][8] Osimertinib and Alectinib are other examples of successful indole-based kinase inhibitors for non-small cell lung cancer (NSCLC).[11][12] Beyond kinases, indole compounds like the vinca alkaloids (vincristine, vinblastine) function as tubulin polymerization inhibitors , arresting the cell cycle and leading to apoptosis.[8][13]

Neuropharmacology

The structural similarity of indole to the neurotransmitter serotonin has made it a foundational scaffold for drugs acting on the Central Nervous System (CNS).[14][15] Triptans, such as Sumatriptan, are serotonin receptor agonists widely used to treat migraines.[3] The indole framework is also integral to compounds developed for neurodegenerative diseases, where they can exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[16][17] Furthermore, their ability to modulate CNS pathways has led to their use in antidepressants and antipsychotics.[14][18]

Anti-inflammatory and Anti-infective Agents

Indomethacin is a classic example of an indole-containing Non-Steroidal Anti-Inflammatory Drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[3][5] In the realm of infectious diseases, the indole scaffold has yielded compounds with broad-spectrum activity. Derivatives have been developed as potent agents against bacteria, viruses (including HIV-1 reverse transcriptase and fusion inhibitors), and parasites.[3][19][20]

Table 1: FDA-Approved Drugs Featuring the Indole Scaffold
Drug NameTherapeutic AreaMechanism of Action
Sunitinib OncologyTyrosine Kinase Inhibitor (TKI)
Osimertinib OncologyEGFR TKI[11][12]
Panobinostat OncologyHistone Deacetylase (HDAC) Inhibitor[11][12]
Sumatriptan Neurology5-HT Receptor Agonist[3]
Indomethacin Anti-inflammatoryCOX Enzyme Inhibitor[5]
Tadalafil UrologyPDE5 Inhibitor[1][2]
Pindolol Cardiologyβ-Adrenergic Blocker[3]

Core Synthetic Methodologies: From Classic Reactions to Modern C-H Functionalization

The construction and functionalization of the indole core are mature fields of organic chemistry, offering a robust toolbox for the medicinal chemist. The choice of synthetic route is critical, as it dictates the feasibility of accessing specific substitution patterns required to optimize biological activity.

Classical Indole Synthesis: The Fischer Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for creating the indole nucleus.[3][21] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.

The causality behind this reaction's success lies in its robustness and the ready availability of starting materials. The acid catalyst protonates the hydrazone, facilitating a[9][9]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.

  • Hydrazone Formation: To a solution of the selected arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding ketone or aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC.

  • Cyclization: Add the cyclizing agent (e.g., polyphosphoric acid, zinc chloride, or acetic acid) to the reaction mixture.

  • Heat the reaction to a temperature between 80°C and 150°C, depending on the chosen catalyst and substrates. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) until it becomes alkaline.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indole derivative.

Modern Synthetic Strategies: Direct C-H Functionalization

While classical methods are powerful for constructing the core, modern drug discovery demands more efficient ways to modify it. Direct C-H functionalization has emerged as a highly atom-economical strategy that avoids the need for pre-functionalized starting materials (e.g., halogenated indoles). Transition-metal catalysis, particularly with palladium, has revolutionized this field, allowing for the selective formation of C-C and C-X bonds at nearly every position on the indole scaffold.[22][23]

The logic behind using a transition metal catalyst like palladium is its ability to reversibly activate otherwise inert C-H bonds, bringing them into a reactive state where they can couple with a partner molecule. This approach significantly shortens synthetic routes and expands the accessible chemical space.

G cluster_0 General Workflow for C-H Functionalization Indole Substrate Indole Substrate Catalytic Cycle Catalytic Cycle Indole Substrate->Catalytic Cycle Coupling Partner Coupling Partner Coupling Partner->Catalytic Cycle Catalyst Precursor Pd(OAc)2 Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Ligand Ligand Ligand->Active Catalyst Oxidant Oxidant Oxidant->Catalytic Cycle Solvent_Heat Solvent / Heat Solvent_Heat->Catalytic Cycle Catalytic Cycle->Active Catalyst Regeneration Functionalized Indole Functionalized Indole Catalytic Cycle->Functionalized Indole Active Catalyst->Catalytic Cycle Initiation

Caption: A generalized workflow for Palladium-catalyzed C-H functionalization of indoles.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents.[6] A systematic exploration of these relationships, known as Structure-Activity Relationship (SAR) studies, is the cornerstone of lead optimization. The goal is to identify which modifications enhance potency and selectivity while improving pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Key positions for modification include:

  • N1 Position: Substitution on the indole nitrogen can influence lipophilicity and hydrogen bonding capacity, often impacting cell permeability and metabolic stability.

  • C2 Position: This position is often modified to introduce side chains that can occupy specific pockets in a target protein. For example, substitutions at C2 and C6 have been shown to be critical for potent CDK5 inhibition.[9][10]

  • C3 Position: As the most nucleophilic carbon, C3 is a common site for functionalization. Many active compounds bear a substituent here that projects into the solvent-exposed region of a binding site.

  • C5 Position: Substituents on the benzene ring, particularly at C5, can modulate electronic properties and provide additional interaction points with the target, often improving affinity and selectivity.

SAR_Logic Lead_Compound Lead Compound IC50 = 500 nM SAR_Cycle SAR Exploration Lead_Compound->SAR_Cycle Hypothesis Hypothesis: Substitution at C5 with H-bond donor will improve potency. SAR_Cycle->Hypothesis Synthesis Synthesize Analogs (5-OH, 5-NH2) Hypothesis->Synthesis Bioassay Biological Evaluation (IC50 Measurement) Synthesis->Bioassay Data_Analysis Analyze Data: Analog 5-OH IC50 = 50 nM Bioassay->Data_Analysis Data_Analysis->SAR_Cycle Iterate Optimized_Lead Optimized Lead IC50 = 50 nM Data_Analysis->Optimized_Lead

Caption: The iterative logic of a Structure-Activity Relationship (SAR) study.

Table 2: Example SAR Data for Indole-Based Kinase Inhibitors

This table illustrates how systematic modifications to an indole scaffold can impact inhibitory activity against a target kinase. Data is hypothetical but representative of typical SAR findings.[8][9]

Compound IDR1 (N1-position)R2 (C3-position)R3 (C5-position)Kinase IC50 (nM)
Lead-01 H-CH2-PyridineH250
Mod-01a -CH3-CH2-PyridineH180
Mod-01b H-CH2-Pyridine-F95
Mod-01c H-CH2-Pyridine-OCH3320
Mod-01d H-CH2-PiperidineH>1000
Optimized-01 -CH3-CH2-Pyridine-F15

Causality Analysis: The data in Table 2 suggests that:

  • N-methylation (Mod-01a) provides a modest improvement in potency, possibly by increasing lipophilicity.

  • A small, electron-withdrawing group at C5 (Mod-01b) is highly favorable, suggesting a key interaction in the binding pocket.

  • A bulky, electron-donating group at C5 (Mod-01c) is detrimental.

  • The pyridine ring at C3 is essential for activity (Mod-01d).

  • Combining the favorable modifications leads to a highly potent compound (Optimized-01).

Case Study: Targeting the EGFR Signaling Pathway

To illustrate these principles in practice, let's consider the development of an indole-based inhibitor for the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in cancer.[24]

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates, triggering downstream cascades like the RAS-RAF-MEK-ERK pathway, ultimately leading to cell division. In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled signaling.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Inhibitor Indole-Based Inhibitor Inhibitor->EGFR Blocks Phosphorylation

Caption: Simplified EGFR signaling pathway and the action of an indole-based inhibitor.

A drug discovery campaign would begin with a lead indole scaffold that shows weak EGFR inhibition. Through iterative cycles of SAR-guided synthesis and in vitro enzyme assays, chemists would refine the structure. For instance, they might discover that a specific acrylamide group at the C3 position is necessary to form a covalent bond with a cysteine residue in the EGFR active site, a strategy used by drugs like Osimertinib.[24] Further modifications to the benzene ring portion of the indole would be made to enhance selectivity for mutant forms of EGFR over the wild-type, thereby reducing toxicity to healthy cells.[24]

Conclusion and Future Perspectives

The indole scaffold is, and will remain, a cornerstone of drug discovery. Its privileged status is not an accident but a result of its inherent chemical properties and its evolutionary validation in countless natural products.[1][2] This guide has outlined the breadth of its therapeutic applications, the key synthetic strategies used to access its derivatives, and the logical process of SAR that transforms a simple scaffold into a potent and selective therapeutic agent.

The future of indole-based drug discovery will increasingly integrate computational chemistry and machine learning to predict promising substitution patterns and biological activities before a compound is ever synthesized.[3] As our understanding of complex diseases deepens, the unparalleled versatility of the indole nucleus will continue to provide the starting point for the next generation of innovative medicines.

References

  • de Sa Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini Reviews in Medicinal Chemistry, 9(7), 782-793.
  • A review of the therapeutic importance of indole scaffold in drug discovery. (n.d.). PubMed.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (n.d.). Mini-Reviews in Medicinal Chemistry, 9(7).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
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  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
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  • Indole derivatives as neuroprotectants. (1999). Life Sciences, 65(18-19), 1943-50.
  • Indole Derivatives acting on Central Nervous System – Review. (2016). Indo American Journal of Pharmaceutical Sciences.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC.
  • Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. (2017). Frontiers in Pharmacology.
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  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
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  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents. (2025). PubMed.
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  • C–H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Organic & Biomolecular Chemistry.
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  • The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders. (2020). ScienceOpen.
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Sources

Exploratory

A Technical Guide to the Design, Synthesis, and Application of Chemical Libraries Based on the Novel 5-Bromo-Azepane-Indole Scaffold

Abstract In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Privileged scaffolds—molecular frameworks that can bind to multipl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—serve as invaluable starting points for drug discovery campaigns. This guide introduces a prospective chemical scaffold, the 5-bromo-azepane-indole core, a structure designed by merging three motifs with proven pharmacological relevance: the versatile indole nucleus, the conformationally flexible azepane ring, and the bio-activity-enhancing bromophenyl group. While the specific "5-bromo-3-methylazepane indole" structure is not yet documented in public scientific literature, this guide provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals. We will detail the strategic design, proposed synthetic pathways, library diversification strategies, and potential therapeutic applications of this novel class of compounds, establishing a foundation for its synthesis and investigation.

Introduction: The Rationale for a Novel Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs, owing to its ability to mimic peptide structures and participate in various biological interactions.[1][2] The azepane (a seven-membered nitrogen-containing heterocycle) offers a three-dimensional diversity that is often underexplored compared to its five- and six-membered counterparts.[3] Its conformational flexibility allows for optimal binding to complex protein topographies.[4] Furthermore, the incorporation of a bromine atom, particularly at the 5-position of an indole, is a well-established strategy to enhance biological activity, modulate metabolic stability, and provide a handle for further chemical modification.[5][6]

By combining these three elements, the 5-bromo-azepane-indole scaffold presents a compelling, unexplored territory for the development of chemical libraries aimed at identifying new lead compounds for challenging biological targets.

Part I: Scaffold Design and Retrosynthetic Strategy

For the purpose of this guide, we define the core target scaffold as 1-(3-methylazepan-1-yl)-5-bromo-1H-indole . This structure involves a direct linkage between the indole nitrogen (N1) and the azepane nitrogen. This connection is synthetically accessible and allows the azepane moiety to significantly influence the electronic and steric properties of the indole core.

A logical retrosynthetic analysis breaks the target molecule down into two key building blocks: the commercially available 5-bromo-1H-indole and a suitably functionalized 3-methylazepane derivative. The primary synthetic challenge lies in the efficient construction of the substituted azepane ring, a historically non-trivial task in organic synthesis.[3]

G Target Target Scaffold 1-(3-methylazepan-1-yl)-5-bromo-1H-indole Disconnect Key Disconnection (C-N Bond Formation) Target->Disconnect Synthon1 Synthon A 5-Bromo-1H-indole Disconnect->Synthon1 Commercially Available Synthon2 Synthon B 3-Methylazepane Derivative Disconnect->Synthon2 Requires Synthesis

Caption: Retrosynthetic analysis of the target scaffold.

Part II: Proposed Synthetic Workflow and Protocols

The forward synthesis hinges on the successful preparation of the 3-methylazepane precursor followed by its coupling with 5-bromo-1H-indole.

Synthesis of Key Precursor: 3-Methylazepane

The synthesis of substituted azepanes can be approached via ring-expansion reactions or by cyclization of linear precursors.[3] A practical, multi-step approach starting from readily available materials is outlined below.

Protocol 1: Synthesis of 3-Methylazepane

  • Step 1: Michael Addition: React methylmalonic acid diethyl ester with acrylonitrile in the presence of a base like sodium ethoxide to form the corresponding Michael adduct.

  • Step 2: Reductive Cyclization: Reduce the nitrile and ester functionalities of the adduct using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This one-pot reduction and subsequent intramolecular cyclization will form 4-methylpiperidine-2-ol.

  • Step 3: Ring Expansion (Beckmann Rearrangement): Convert the cyclic alcohol to the corresponding ketone (4-methylpiperidin-2-one) via oxidation (e.g., using PCC or Swern oxidation). Treatment of the resulting oxime (formed by reaction with hydroxylamine) with an acid catalyst (like polyphosphoric acid) will induce a Beckmann rearrangement, expanding the six-membered ring to the seven-membered lactam, 4-methylazepan-2-one.[3]

  • Step 4: Final Reduction: Reduce the lactam amide bond completely with LiAlH₄ to yield the final product, 3-methylazepane . The regiochemistry is controlled by the rearrangement mechanism.

Core Scaffold Assembly: N-Arylation Reaction

With both precursors in hand, the final coupling can be achieved via a Buchwald-Hartwig amination, a robust method for forming carbon-nitrogen bonds.

Protocol 2: Synthesis of 1-(3-methylazepan-1-yl)-5-bromo-1H-indole

  • Reaction Setup: To a dry, argon-flushed Schlenk tube, add 5-bromo-1H-indole (1.0 eq), 3-methylazepane (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

  • Reagents: Add a base, such as sodium tert-butoxide (NaOtBu, 1.4 eq), and a dry, aprotic solvent like toluene or dioxane.

  • Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the target scaffold.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly A Methylmalonic Acid Diethyl Ester C 4-Methylpiperidin-2-one A->C Multi-step Sequence B Acrylonitrile B->C D 3-Methylazepane C->D Beckmann Rearrangement & Reduction F Target Scaffold D->F Buchwald-Hartwig Amination E 5-Bromo-1H-indole E->F G Core Core Scaffold 5-Bromo-Azepane-Indole R1 C5 Position (Suzuki Coupling) Aryl (e.g., Pyridyl, Phenyl) Heteroaryl (e.g., Thiophene) Core:f0->R1:f0 R1 Diversification R2 C3 Position (Vilsmeier-Haack) Formyl (-CHO) Reductive Amination Products Core:f0->R2:f0 R2 Diversification R3 Azepane Ring (Alternative Precursors) Chiral Centers Polar Groups (-OH) Core:f0->R3:f0 R3 Diversification

Caption: Library diversification strategy from the core scaffold.

Part IV: Potential Biological Applications and Characterization

The structural components of the proposed scaffold suggest several promising avenues for therapeutic application. Fused azepine-indole systems, known as azepinoindolones, have demonstrated potent activity as kinase inhibitors, anticancer agents, and DNA minor groove binding agents. [7][8]Brominated marine indoles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in toxicology and immune response. [9] Initial Screening Cascade:

  • Primary Screening: A library derived from this scaffold should be evaluated in broad panels to identify initial areas of activity. Recommended screens include:

    • Kinase Panels: Test against a diverse panel of kinases (e.g., CMGC, TK, AGC families) relevant to oncology and inflammation.

    • Antiproliferative Assays: Screen against a panel of human cancer cell lines (e.g., NCI-60) to identify cytotoxic or cytostatic effects.

  • Secondary Screening: For active compounds, secondary assays should be employed to determine mechanism of action, such as:

    • Enzyme Inhibition Assays: Confirm direct inhibition of specific kinases identified in the primary screen.

    • Cell-Based Signaling Assays: Investigate effects on downstream signaling pathways (e.g., phosphorylation of target proteins).

    • AhR Agonist/Antagonist Assays: Use reporter gene assays to determine activity at the Aryl Hydrocarbon Receptor. [9] All synthesized compounds must be rigorously characterized. Structure and identity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity (>95%) must be verified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) prior to biological screening to ensure data integrity.

Conclusion

The 5-bromo-azepane-indole core represents a novel and highly promising scaffold for modern drug discovery. By leveraging established synthetic methodologies and a rational library design strategy, it is possible to generate a collection of diverse, three-dimensional molecules. The rich pharmacology of the constituent indole, azepane, and bromo-aryl motifs strongly suggests that libraries based on this core could yield valuable hit compounds for a range of therapeutic areas, particularly in oncology and immunology. This guide provides the foundational strategy for chemists and pharmacologists to embark on the synthesis and exploration of this exciting new area of chemical space.

References

  • Title: Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Syntheses and Medicinal Chemistry of Azepinoindolones: A Look Back to Leap Forward Source: ResearchGate URL: [Link]

  • Title: Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists Source: PMC (PubMed Central) URL: [Link]

  • Title: One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Biomedical Importance of Indoles Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects Source: MDPI URL: [Link]

  • Title: Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines Source: PMC (PubMed Central) URL: [Link]

  • Title: 5-Bromo-3-methyl-1H-indole Source: PubChem URL: [Link]

  • Title: (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | Intermediate of Eletriptan HBr Source: Molkem URL: [Link]

  • Title: Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds Source: PubMed URL: [Link]

  • Title: Synthesis of 5-bromo-indole derivatives. Reagent and conditions Source: ResearchGate URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester Research URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins Source: Beilstein Archives URL: [Link]

  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: ResearchGate URL: [Link]

Sources

Foundational

A Technical Guide to 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole for Advanced Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document details the physicochemical properties, commercial sourcing, quality control considerations, and prospective applications of this compound. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics. The guide outlines the probable synthetic route via the Mannich reaction and discusses the critical aspects of handling, storage, and characterization based on established principles for related bromoindole and tertiary amine compounds. While this compound is noted as a valuable intermediate, publicly available, in-depth analytical and application data remains limited, underscoring its status as a specialized reagent for early-stage discovery.

Introduction: The Strategic Value of the 5-Bromoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and versatile reactivity allow for the creation of diverse chemical entities that can interact with a wide array of biological targets.[2] The introduction of a bromine atom at the C-5 position of the indole ring, as seen in 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, serves a dual purpose. Firstly, it enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and target engagement. Secondly, and more importantly, the bromine atom acts as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[3]

The C-3 position of the indole is highly nucleophilic and readily undergoes electrophilic substitution, most notably the Mannich reaction, which introduces an aminomethyl group.[4] The azepane moiety in the title compound, a seven-membered saturated heterocycle, imparts specific conformational properties and can influence solubility, metabolic stability, and receptor binding affinity. This combination of a reactive C-3 position, a versatile C-5 bromine, and a conformationally distinct amino group makes 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole a compelling intermediate for generating libraries of novel compounds in drug discovery programs.

Commercial Sourcing and Supplier Landscape

Acquiring high-quality starting materials is a critical first step in any research and development program. 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is available from a select number of chemical suppliers who specialize in building blocks for research and discovery.

Table 1: Commercial Suppliers of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole

SupplierProduct Number/CodePurity SpecificationAvailabilityNotes
Sigma-Aldrich VBP00364 (AldrichCPR)Not specifiedResearch quantitiesMarketed for early discovery; analytical data is not collected by the supplier.[5][6][7]
Vibrant Pharma Inc. V00932≥ 97%1g, 5g, Bulk quote availableStated purity level provided.[8]
Fluorochem -95.0%1gProvides a stated purity.[9]
BLDpharm BD439143Not specifiedResearch quantitiesListed in catalog.[10]
Combi-Blocks QK-488395%Research quantitiesListed with a specified purity.[11]
Custom Synthesis VariousPer client specificationMilligrams to kilogramsSeveral companies offer custom synthesis services for compounds not readily available in bulk.[7][12]

Expert Insight on Procurement: When sourcing this compound, it is imperative for the researcher to recognize its status as a research-grade chemical. As explicitly stated by major suppliers like Sigma-Aldrich, products in their "AldrichCPR" (Chemicals for Pharmaceutical Research) line are provided "as-is," and the buyer assumes responsibility for confirming identity and purity.[6][7] For larger-scale applications or when stringent quality control is necessary, engaging with a supplier that provides a detailed Certificate of Analysis (CoA) or opting for custom synthesis with specified analytical deliverables is the recommended course of action.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the interpretation of experimental results.

Table 2: Physicochemical Properties of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole

PropertyValueSource
CAS Number 1893174-21-4PubChem[13]
Molecular Formula C₁₅H₁₉BrN₂PubChem[13]
Molecular Weight 307.23 g/mol PubChem[13]
IUPAC Name 3-(azepan-1-ylmethyl)-5-bromo-1H-indolePubChem[13]
Appearance Solid (typical for related compounds)Sigma-Aldrich[5]
Calculated XLogP3 3.8PubChem[13]
Quality Control and Analytical Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Unambiguous structural confirmation.

  • Method:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR spectrum. Expected signals would include aromatic protons on the indole ring, a singlet for the C2-H, a methylene bridge singlet, and aliphatic protons corresponding to the azepane ring. The NH proton of the indole may appear as a broad singlet.

    • Acquire ¹³C NMR spectrum. Expected signals would include distinct aromatic and aliphatic carbons.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to confirm connectivity.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Purpose: Purity assessment and mass confirmation.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might run from 10% to 95% acetonitrile over 10-15 minutes.[14][15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and mass spectrometry (electrospray ionization, ESI, in positive mode).

    • Expected Result: The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z values corresponding to the isotopic pattern of bromine (approximately 50:50 ratio for ⁷⁹Br and ⁸¹Br), i.e., ~307.08 and ~309.08. The HPLC chromatogram will provide the purity profile.

The following diagram illustrates a typical quality control workflow for an incoming chemical intermediate like 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole.

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Material & Supplier CoA B Log Material in LIMS (Assign Lot Number) A->B C Visual Inspection (Color, Form) B->C D Structure Confirmation (¹H NMR, ¹³C NMR) C->D E Purity & Identity (HPLC-UV, LC-MS) C->E H Review All Analytical Data D->H E->H F Residual Solvents (GC-HS) (If applicable) G Water Content (Karl Fischer) (If applicable) I Compare Against Specifications H->I J Decision: Pass/Fail I->J K Release for Use in R&D J->K Pass L Reject & Quarantine J->L Fail

Caption: A standard workflow for the quality control and release of a key chemical intermediate.

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Route

3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a classic example of a Mannich base.[4] The most logical and industrially scalable synthesis involves a one-pot, three-component Mannich reaction.

The key disconnection is at the C3-methylene bond, leading back to three readily available starting materials:

  • 5-Bromo-1H-indole: The core heterocyclic structure.

  • Formaldehyde: The one-carbon electrophile.

  • Azepane (Hexamethyleneimine): The secondary amine nucleophile.

The reaction proceeds via the in-situ formation of the electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and azepane, which is then attacked by the electron-rich C-3 position of 5-bromo-1H-indole.

Mannich_Reaction Indole 5-Bromo-1H-indole Product 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole Indole->Product Formaldehyde Formaldehyde (CH₂O) Iminium Azepanyl-1-yl-methaniminium ion (Electrophile) Formaldehyde->Iminium Azepane Azepane Azepane->Iminium Iminium->Product Electrophilic Attack at C3

Caption: The Mannich reaction pathway for the synthesis of the target compound.

Exemplary Laboratory Synthesis Protocol

This protocol is based on general procedures for the Mannich reaction of indoles and should be optimized for this specific substrate combination.[16]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1H-indole (1.0 eq) and a suitable solvent such as ethanol or a mixture of acetic acid and ethanol.

  • Reagent Addition: Add azepane (1.1 eq) to the stirred solution. Subsequently, add aqueous formaldehyde (37 wt. %, 1.2 eq) dropwise while maintaining the temperature at or below room temperature.

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting indole is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acid catalyst), and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Strategy

The crude product, a tertiary amine, is likely to be a solid or a high-boiling oil. The primary methods for purification are:

  • Crystallization: Based on procedures for analogous compounds, crystallization from a solvent system like toluene/heptane or ethyl acetate/hexane is a viable and scalable purification method.[17] This is the preferred method for removing minor impurities and achieving high purity.

  • Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine added to the mobile phase to prevent peak tailing of the basic amine product on the acidic silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While no specific marketed drug is directly synthesized from 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, its structural motifs are highly relevant to pharmacologically active agents. This compound serves as an advanced intermediate, positioning the researcher to rapidly diversify the core structure.

Key Synthetic Utilities:

  • Elaboration at C-5: The 5-bromo position is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, which are fundamental for probing structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and metabolic stability.

  • Analogs of Bioactive Molecules: The 3-(aminoalkyl)indole is a well-known pharmacophore. For instance, the multi-kinase inhibitor Vemurafenib , used to treat melanoma, contains a 5-bromo-7-azaindole core, highlighting the importance of the bromo-indole scaffold.[3] Similarly, the migraine medication Eletriptan is a derivative of a 5-bromo-3-(aminoalkyl)indole, underscoring the relevance of this structural class for neurological targets.[17]

  • Scaffold for Library Synthesis: This compound is an ideal starting point for parallel synthesis to create a library of analogs for high-throughput screening. The combination of the reactive bromine and the secondary amine nature of the indole nitrogen (after deprotonation) allows for derivatization at two distinct points.

Handling, Storage, and Stability

Safety Precautions:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: The specific toxicity of this compound is not well-documented. However, bromo-aromatic compounds and indole derivatives should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.

Storage and Stability:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light. Vibrant Pharma suggests storage at room temperature, which is suitable for short-to-medium term storage.[8] For long-term storage, refrigeration (-4 to -20 °C) is recommended to minimize potential degradation.

  • Potential Instability: Indole derivatives can be susceptible to oxidation and degradation upon prolonged exposure to air and light, often resulting in discoloration. The tertiary amine functionality makes the compound basic and susceptible to reaction with strong acids. As a bromo-aromatic compound, it may also be sensitive to photodecomposition.

Conclusion

3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a strategically designed chemical building block that offers significant advantages for medicinal chemistry programs. Its pre-installed 5-bromo and 3-aminoalkyl functionalities provide two orthogonal points for rapid chemical diversification, making it an efficient starting material for the synthesis of compound libraries targeting a range of therapeutic areas. While it is commercially available from several suppliers, its designation as a research chemical necessitates rigorous in-house quality control to confirm identity and purity prior to use. The insights provided in this guide on sourcing, characterization, synthesis, and handling are intended to empower researchers to effectively and safely utilize this versatile intermediate in their pursuit of novel therapeutic agents.

References

  • Google. (2026). Current time information in नागपूर डिव्हिजन, IN.
  • Google. (2026). Current time information in CN.
  • Al-Araji, S. M., & Ali, R. A. (2012).
  • PubChem. (n.d.). 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Retrieved February 16, 2026, from [Link]

  • Intellectual Property Office of Ireland. (2020, October 14). Journal of the Intellectual Property Office of Ireland.
  • PubChem. (n.d.). 3-(azepan-1-ylmethyl)-4-bromo-1H-indole. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Google Patents. (n.d.). Topical pharmaceutical compositions.
  • National Center for Biotechnology Information. (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved February 16, 2026, from [Link]

  • Waters. (n.d.). Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). JPS5220894B2.
  • MDPI. (2024). HPLC-PDA Analysis of Polyacetylene Glucosides from Launaea capitata and Their Antibacterial and Antibiofilm Properties against Klebsiella pneumoniae. Retrieved February 16, 2026, from [Link]

  • United States Patent and Trademark Office. (n.d.). Patent and Trademark Office Notices. Retrieved February 16, 2026, from [Link]

  • Justia Patents. (2022). Compositions for neutralizing and coloring hair and methods thereof. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved February 16, 2026, from [Link]

  • Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved February 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Retrieved February 16, 2026, from [Link]

  • Amazon Web Services. (2026). Certificate of Analysis. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Simple high-performance liquid chromatographic method for determination of losartan and E-3174 metabolite in human plasma, urine and dialysate. Retrieved February 16, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). HPLC Determination of Hexanitrohexaazaisowurtzitane (CL-20) in Soil and Aqueous Matrices. Retrieved February 16, 2026, from [Link]

  • The Hearing Journal. (2026). LC–MS Analysis of Dexamethasone Release from Drug-Coated Cochlear Implant Carriers. Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole

Introduction: Strategic C-C Bond Formation in Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The ability to strategically functionalize the indole ring is paramount in drug development for fine-tuning pharmacological properties and conducting structure-activity relationship (SAR) studies.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional tolerance of various functional groups.[1][2][3]

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a complex, nitrogen-rich substrate: 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole . This particular molecule presents unique challenges that necessitate careful optimization of reaction conditions. The presence of three distinct nitrogen atoms—the acidic indole N-H, the basic tertiary amine in the azepane ring, and the indole nitrogen itself—can lead to catalyst inhibition or undesired side reactions if not properly addressed.[4][5][6] This document will explain the causality behind experimental choices to navigate these challenges, ensuring a robust and reproducible protocol for researchers in drug development.

The Reaction Principle: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid or its ester) with an organic halide.[3][7] The catalytic cycle, which is fundamental to understanding the reaction's mechanics, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromoindole, forming a Palladium(II) complex. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the Palladium(II) complex. This step is critically facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex.[8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Palladium(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ Base coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-X + (HO)₂B-R² + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization Rationale

The success of coupling 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the boronic acid partner.

The Substrate: A Triple Challenge

The substrate itself, 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, contains features that can complicate the reaction:

  • Acidic N-H Proton: The indole N-H proton is weakly acidic. Strong bases can deprotonate it, and the resulting anion can potentially interact with the palladium catalyst, leading to deactivation.[4][10]

  • Basic Azepane Nitrogen: The tertiary amine in the azepane side chain is a Lewis base and can coordinate to the electron-deficient palladium center. This coordination can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[6][11]

  • Electron-Rich Heterocycle: Indoles are electron-rich aromatic systems, which can influence the rate of oxidative addition.

Palladium Catalyst and Ligand Selection

For heteroaryl halides, especially those containing nitrogen, the choice of ligand is critical.[12][13] The ligand stabilizes the palladium center and modulates its reactivity.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices that are reduced in situ to the active Pd(0) species.[1][14]

  • Ligand Choice: Bulky, electron-rich monophosphine ligands are highly effective for coupling nitrogen-containing heterocycles.[12] They promote the crucial reductive elimination step and can help prevent catalyst deactivation.

    • Recommended Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent first choices. Their steric bulk and electron-donating properties create a highly active catalytic species that is less susceptible to inhibition by the substrate's nitrogen atoms.[1][2]

Base Selection: A Balancing Act

The base plays a crucial role in the transmetalation step but must be chosen carefully to avoid side reactions with the substrate.[8][9]

  • Inorganic Bases are Preferred: Strong organic bases or alkoxides can deprotonate the indole N-H, which is generally undesirable.[5]

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A moderately strong base that is effective in many Suzuki couplings and is a good starting point.[1][15]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base that can be beneficial for less reactive coupling partners. It has shown excellent performance in couplings of nitrogen-rich heterocycles.[10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can sometimes accelerate the reaction, but should be used if K₂CO₃ or K₃PO₄ are ineffective.[2]

Solvent System

The solvent must solubilize all components of the reaction and be stable at the required temperature. A mixture of an organic solvent and water is often optimal.

  • Rationale for Aqueous Mixtures: Water can help dissolve the inorganic base and facilitate the formation of the active borate species required for transmetalation.[15]

  • Recommended Solvents:

    • 1,4-Dioxane/Water: A classic and highly effective solvent system for Suzuki couplings.[10][14]

    • Toluene/Water or Acetonitrile/Water: Viable alternatives that can be optimized depending on the specific boronic acid used.[1]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole with a generic arylboronic acid.

Experimental_Workflow start Start reagents 1. Add Solids to Vial (Bromoindole, Boronic Acid, Base) start->reagents inert 2. Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert catalyst 3. Prepare & Add Catalyst Solution (Pd Precursor + Ligand in Solvent) inert->catalyst reaction 4. Heat & Stir (e.g., 80-100 °C, 4-18h) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: To a clean, oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Premix: In a separate, small vial, dissolve the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a portion of the 1,4-dioxane.

  • Reaction Assembly: Using a syringe, add the 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) to the main reaction vessel, followed by the catalyst premix solution. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the bromoindole).

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 4-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindole is consumed.[1]

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove residual base and salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 5-aryl-3-(azepan-1-ylmethyl)-1H-indole product.

Data Presentation: Representative Couplings

The following table summarizes expected outcomes for the coupling of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole with various boronic acids under the optimized conditions described above.

Coupling PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Avg. Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O1001285-95%
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O1001288-96%
Pyridin-3-ylboronic AcidPd₂(dba)₃ (2)XPhos (4.5)K₃PO₄ (3)Toluene/H₂O1101870-80%
Thiophen-2-ylboronic AcidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O901675-85%

Yields are estimated based on literature precedents for similar substrates and are dependent on successful optimization and purification.[1][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Catalyst inhibition (substrate coordination); Insufficient temperature.Ensure a thoroughly deoxygenated system. Increase ligand-to-palladium ratio (e.g., to 3:1 or 4:1). Try a different ligand (e.g., XPhos). Increase reaction temperature by 10-20 °C.
Protodeboronation of Boronic Acid Base is too strong or reaction time is too long; Presence of excess water.Use a milder base (K₂CO₃). Use a larger excess of boronic acid (e.g., 2.0 equiv). Minimize water in the solvent system if possible.
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Rigorously deoxygenate all solvents and the reaction vessel. Reduce catalyst loading once the reaction is optimized.
Formation of Impurities Degradation of starting material or product at high temperature.Reduce the reaction temperature and extend the reaction time.

Conclusion

The Suzuki-Miyaura coupling of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a highly effective method for synthesizing novel 5-aryl indole derivatives. Success relies on mitigating the potential inhibitory effects of the substrate's multiple nitrogen atoms through the careful selection of a bulky, electron-rich phosphine ligand such as SPhos or XPhos, paired with a suitable palladium precatalyst and a mild inorganic base. The detailed protocol and optimization guidelines presented here provide a robust framework for researchers to successfully employ this powerful reaction in the synthesis of complex molecules for drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2025). ResearchGate.
  • Walker, S. D., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... (n.d.). ResearchGate.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025).
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). ChemOrgChem - YouTube.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.. (n.d.). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).

Sources

Application

Application Note: Preparation of CNS-Active Agents Using Indole-Azepane Scaffolds

Introduction: The Indole-Azepane Privilege The fusion of the indole nucleus with a seven-membered azepane ring creates a "privileged scaffold" in neuropharmacology. Unlike simple indoles, indole-azepane hybrids (e.g., az...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-Azepane Privilege

The fusion of the indole nucleus with a seven-membered azepane ring creates a "privileged scaffold" in neuropharmacology. Unlike simple indoles, indole-azepane hybrids (e.g., azepino[4,5-b]indoles, azepino[3,4-b]indoles) possess a restricted conformational flexibility that enhances selectivity for G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT


, 5-HT

) and Dopamine (D

, D

) receptors.

This guide provides high-fidelity protocols for synthesizing these scaffolds, tailored for medicinal chemists targeting the Central Nervous System (CNS). We focus on overcoming the primary challenge: balancing synthetic feasibility with the physicochemical properties required for BBB penetration (CNS MPO score > 4.0).

Design Principles: CNS Multi-Parameter Optimization

Before synthesis, candidate structures must be filtered through CNS MPO algorithms. Indole-azepanes often suffer from high lipophilicity (LogP > 5) or excessive molecular weight.

Table 1: CNS MPO Guidelines for Indole-Azepane Scaffolds

ParameterOptimal RangeRationale for Indole-Azepanes
cLogP 2.0 – 4.5High lipophilicity increases non-specific binding; azepane ring adds hydrophobic bulk that must be balanced with polar substituents.
TPSA 40 – 90 ŲTopological Polar Surface Area < 90 Ų is critical for passive BBB diffusion.
HBD 0 – 1Minimizing Hydrogen Bond Donors (e.g., N-alkylation of the indole or azepane nitrogen) prevents P-gp efflux.
pKa (Base) 7.5 – 9.5Basic azepane nitrogen ensures lysosomal trapping in neurons but must remain partially neutral for transport.
MW < 450 DaFused systems rapidly accrue mass; keep side chains small (methyl, fluoro, methoxy).

Synthetic Protocols

We present two distinct protocols based on the desired regioisomer.

Protocol A: Synthesis of Azepino[4,5-b]indoles via Gold-Catalyzed Cascade

Target Application: Dopamine D


 antagonists and 5-HT

modulators. Mechanism: This route utilizes a Lewis acid-catalyzed ring opening of activated aziridines followed by a gold(I)-catalyzed intramolecular hydroarylation.[1] This method is superior to traditional Friedel-Crafts approaches due to milder conditions and higher regioselectivity.
Materials
  • Substrate: N-Tosyl-2-ethynylaziridine (activated aziridine).

  • Nucleophile: Indole or substituted indole (C3-unsubstituted).

  • Catalyst 1 (Ring Opening): Sc(OTf)

    
     (10 mol%).
    
  • Catalyst 2 (Cyclization): Ph

    
    PAuCl (5 mol%) / AgOTf (5 mol%).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Nucleophilic Ring Opening:

    • Dissolve indole (1.0 equiv) and Sc(OTf)

      
       (0.1 equiv) in anhydrous DCM (0.2 M) under N
      
      
      
      .
    • Add N-tosyl-2-ethynylaziridine (1.2 equiv) dropwise at 0 °C.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (formation of the tryptamine-alkyne intermediate).

    • Checkpoint: Ensure complete consumption of indole to avoid oligomerization.

  • Gold-Catalyzed Cyclization (7-exo-dig):

    • To the same reaction vessel (if one-pot is desired, though isolation is recommended for purity), add Ph

      
      PAuCl (0.05 equiv) and AgOTf (0.05 equiv).
      
    • Stir at RT for 2–6 hours. The reaction typically turns dark orange/brown.

    • Mechanistic Insight: The Au(I) activates the alkyne, promoting nucleophilic attack by the indole C2 position.

  • Purification:

    • Filter through a celite pad to remove silver salts.

    • Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–90%.

Visualization: Reaction Workflow

ProtocolA cluster_0 Step 1: Ring Opening cluster_1 Step 2: Au-Catalysis Aziridine Aziridine (Electrophile) Intermed Tryptamine-Alkyne Intermediate Aziridine->Intermed Sc(OTf)3 DCM, 0°C Indole Indole (Nucleophile) Indole->Intermed Activation Au(I)-Alkyne Complex Intermed->Activation Ph3PAuCl/AgOTf Cyclization 7-exo-dig Cyclization Activation->Cyclization Product Azepino[4,5-b]indole Scaffold Cyclization->Product

Caption: Protocol A workflow showing Sc(III)-mediated coupling followed by Au(I)-catalyzed ring closure.

Protocol B: Construction of Azepino[3,4-b]indoles via Intramolecular Cyclization

Target Application: 5-HT


 agonists.
Mechanism:  This route employs a Platinum(II)-catalyzed cyclization of alkyne-substituted indole-2-carboxamides.[2][3] It is ideal for generating the lactam core (azepino[3,4-b]indol-1-one), which can be reduced to the amine.
Materials
  • Precursor: N-Propargyl-indole-2-carboxamide.

  • Catalyst: PtCl

    
     (5 mol%) or PtCl
    
    
    
    (5 mol%).
  • Solvent: Toluene or 1,4-Dioxane.

  • Temperature: 80–100 °C.

Step-by-Step Methodology
  • Precursor Assembly:

    • Couple Indole-2-carboxylic acid with propargylamine using EDC/HOBt in DMF. Isolate the amide.

  • Cyclization:

    • Dissolve the amide in Toluene (0.1 M).

    • Add PtCl

      
       (5 mol%).
      
    • Heat to 80 °C under Argon for 12 hours.

    • Critical Control: Moisture inhibits the Pt-catalyst. Ensure solvents are dried over molecular sieves.

  • Reduction (Optional for Amine):

    • Treat the resulting lactam with BH

      
      ·THF or LiAlH
      
      
      
      in THF to yield the tertiary amine.

Biological Validation: BBB Permeability

For CNS agents, synthesis is futile without permeability data.

In Vitro Assay: MDCK-MDR1 Permeability

We recommend the MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with MDR1) assay over PAMPA, as it accounts for P-glycoprotein (P-gp) efflux, a major barrier for indole-azepanes.

  • Preparation: Seed MDCK-MDR1 cells on transwell inserts. Culture for 4–5 days until TEER (Transepithelial Electrical Resistance) > 1000

    
    .
    
  • Dosing: Add compound (10

    
    ) to the Apical (A) or Basolateral (B) chamber.
    
  • Sampling: Measure concentration in the receiver chamber at 60 min via LC-MS/MS.

  • Calculation:

    • Efflux Ratio (ER) =

      
      
      
    • Target:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       cm/s and ER < 2.0.
      

Troubleshooting & Optimization

  • Oxidation: Indole-azepanes are electron-rich and prone to oxidation at the benzylic positions. Store all final compounds as HCl or Fumarate salts under Argon at -20 °C.

  • Regioselectivity Issues (Protocol A): If C2-cyclization competes with C4-cyclization, increase the steric bulk on the indole Nitrogen (e.g., N-Methylation) to direct the gold catalyst.

References

  • Synthesis of azepino[4,5-b]indoles and benzo[f][1,5]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Organic Chemistry Frontiers.

  • Indoloazepinone-Constrained Oligomers as Cell-Penetrating and Blood-Brain Barrier Permeable Compounds. ChemBioChem.

  • Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. Tetrahedron.

  • 2,3,4,5-tetrahydro- and 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,7-a]indoles: new templates for 5-HT(2C) agonists. Bioorganic & Medicinal Chemistry Letters.

  • A Novel Synthesis of 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole Derivatives from Serotonin. Heterocycles.

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.[4]

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Method

Designing Kinase Inhibitors: A Guide to Leveraging 5-Bromoindole Intermediates

Introduction: The Strategic Advantage of the 5-Bromoindole Scaffold In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1] Dy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 5-Bromoindole Scaffold

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research.[1] Among the myriad of heterocyclic scaffolds employed in this endeavor, the indole nucleus stands out as a "privileged structure."[2][3] Its inherent ability to mimic the purine core of ATP, coupled with its capacity for hydrogen bonding and π-stacking interactions, makes it an ideal framework for designing molecules that can effectively compete for the ATP-binding site of kinases.[4][5]

This guide focuses on a particularly valuable intermediate: 5-bromoindole. The strategic placement of a bromine atom at the 5-position of the indole ring is not a trivial substitution. This halogen serves as an exceptionally versatile synthetic handle, unlocking a vast chemical space for medicinal chemists.[4] It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups.[6] This modular approach is fundamental to Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4]

Furthermore, the bromine atom itself can play a direct and significant role in the binding of the inhibitor to the kinase. The phenomenon of halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the protein, has been increasingly recognized as a key contributor to ligand affinity and specificity.[7][8][9] Analysis of protein-ligand crystal structures frequently reveals halogen bonds between inhibitors and the backbone carbonyls of the kinase hinge region, a critical area for ATP binding.[9]

This document provides a comprehensive overview of the application of 5-bromoindole in the design and synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.

Part 1: Synthetic Strategies and Core Protocols

The true utility of 5-bromoindole lies in its reactivity in cross-coupling reactions. Below are detailed protocols for cornerstone reactions used to elaborate the 5-bromoindole scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki coupling is arguably the most widely used reaction for this purpose, creating a carbon-carbon bond between the 5-position of the indole and an aryl or heteroaryl boronic acid/ester. This is a crucial step in the synthesis of inhibitors targeting kinases like BRAF.[5]

Workflow for Suzuki-Miyaura Coupling of 5-Bromoindole:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Bromoindole (1 equiv) - Boronic Acid/Ester (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 equiv) - Base (e.g., K2CO3, 2 equiv) - Solvent (e.g., Dioxane/H2O) heat Heat mixture under inert atmosphere (e.g., N2 or Ar) at 80-100 °C reagents->heat Seal vessel monitor Monitor progress by TLC or LC-MS heat->monitor quench Cool to RT, dilute with EtOAc, wash with H2O and brine monitor->quench Upon completion dry Dry organic layer (e.g., Na2SO4), filter, and concentrate quench->dry purify Purify by column chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a 5-Aryl-Indole Intermediate

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromoindole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 5-bromoindole starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-indole.

Causality Insight: The choice of palladium catalyst, base, and solvent system is critical and may require optimization depending on the specific boronic acid used. For example, electron-deficient boronic acids may require a stronger base or a more active catalyst. The degassing step is crucial to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

This reaction is essential for creating C-N bonds, allowing for the introduction of anilines or other amine-containing fragments. This is a key strategy for inhibitors that require a nitrogen linkage at this position to interact with the kinase.

Detailed Protocol: Synthesis of a 5-(Arylamino)-Indole Intermediate

  • Reagent Preparation: To an oven-dried reaction tube, add 5-bromoindole (1.0 eq.), the desired aryl amine (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Seal the tube with a septum, and evacuate and backfill with an inert gas three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to 90-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Causality Insight: The ligand choice is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or SPhos are often required to facilitate the reductive elimination step, which is the final, C-N bond-forming step in the catalytic cycle. The base must be strong enough to deprotonate the amine but should not be nucleophilic itself.

Part 2: Application in Targeting Specific Kinases

5-Bromoindole derivatives have been successfully developed as inhibitors for several clinically relevant kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of EGFR is a well-established driver of various cancers. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to be effective EGFR inhibitors.[10][11][12] These compounds are designed to occupy the ATP-binding site, and their development often involves initial in silico docking studies to predict binding affinity.[13]

Signaling Pathway Targeted by EGFR Inhibitors:

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P P EGFR->P Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits ATP Binding RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Quantitative Data: In Vitro Activity of 5-Bromoindole EGFR Inhibitors

The following table summarizes the binding energies and cytotoxic activities of representative 5-bromoindole derivatives against EGFR.[10][13]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
3a EGFRStrongest Binding EnergyHepG2, A549, MCF-7Most Potent of Series
3b EGFRStrong Binding Energy--
3f EGFRStrong Binding Energy--
7 EGFRStrong Binding Energy--

Note: Specific IC50 values for compounds 3b, 3f, and 7 were not detailed in the source material, but they were identified as having strong binding energies in docking studies. Compound 3a was noted as the most potent in in-vitro assays.[10][13]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. 5-bromoindole hydrazone derivatives have been investigated as potential VEGFR-2 inhibitors.[13]

Quantitative Data: Activity of 5-Bromoindole Hydrazone Derivatives against VEGFR-2

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
5BDBIC VEGFR-2-10.12HepG214.3
Sorafenib (Standard) VEGFR-2-11.23HepG26.2

Data synthesized from studies on 5-bromoindole hydrazone derivatives.[11] The binding energy and IC50 for the standard inhibitor Sorafenib are provided for comparison.

Part 3: Bioassay Protocols for Kinase Inhibitor Screening

Once novel 5-bromoindole derivatives are synthesized, their biological activity must be assessed. A variety of biochemical and cell-based assays can be employed.[14]

Biochemical Kinase Assays

These assays directly measure the catalytic activity of a purified kinase enzyme.[15] They are crucial for determining direct inhibition and for calculating potency metrics like IC50.

Workflow for a Radiometric Kinase Assay:

Radiometric_Assay cluster_incubation Reaction Incubation cluster_separation Separation cluster_detection Detection mix Incubate: - Purified Kinase - Substrate (Peptide/Protein) - Test Compound (Inhibitor) - [γ-32P]ATP or [γ-33P]ATP - Cofactors (e.g., Mg2+) stop Stop reaction mix->stop spot Spot mixture onto filter paper stop->spot wash Wash to remove unreacted [γ-P]ATP spot->wash scintillation Measure incorporated radioactivity via scintillation counting wash->scintillation analyze Calculate % inhibition and determine IC50 scintillation->analyze

Caption: Workflow for a radiometric kinase activity assay.

Protocol: Radiometric Filter Binding Assay (e.g., HotSpot℠)

  • Reaction Setup: In a microplate, incubate the test compound at various concentrations with the purified kinase, a suitable peptide or protein substrate, and necessary cofactors in an appropriate assay buffer.[15]

  • Initiation: Initiate the kinase reaction by adding radioisotope-labeled ATP (e.g., [γ-³³P]ATP).[15]

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30 °C).

  • Termination and Separation: Stop the reaction and spot the reaction mixtures onto filter papers. The phosphorylated substrate binds to the filter, while unreacted ATP does not.[15]

  • Washing: Wash the filter papers extensively to remove all unincorporated [γ-³³P]ATP.[15]

  • Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Analysis: The amount of radioactivity is directly proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a control (e.g., DMSO vehicle) and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness: The radiometric assay is often considered the "gold standard" for kinase profiling because it directly measures the phosphorylation of a substrate without the need for modified substrates or coupling enzymes, which can sometimes introduce artifacts.[15]

Cell-Based Assays

These assays measure the effect of an inhibitor on kinase activity within a living cell, providing valuable information about cell permeability, target engagement, and effects on downstream signaling pathways.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 5-bromoindole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 5-bromoindole scaffold is a powerful and versatile starting point for the design of novel kinase inhibitors. Its utility is rooted in the synthetic accessibility provided by the bromine atom, which allows for extensive SAR exploration through well-established cross-coupling chemistry. Furthermore, the potential for the bromine to engage in stabilizing halogen bonds within the kinase active site adds another layer of strategic value. By combining rational design, robust synthetic protocols, and a suite of biochemical and cellular assays, researchers can effectively leverage 5-bromoindole intermediates to develop the next generation of targeted therapeutics.

References

  • Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives.PubMed.
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  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases.Ingenta Connect.
  • Exploring the Scaffold Universe of Kinase Inhibitors.Journal of Medicinal Chemistry.
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  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.PMC - NIH.
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  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.Benchchem.
  • Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis.Benchchem.
  • KINASE PROFILING & SCREENING.Reaction Biology.
  • Synthesis, Reactions and Medicinal Uses of Indole.Pharmaguideline.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.bioRxiv.
  • Kinase Inhibitor Screening Services.BioAssay Systems.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.PMC - NIH.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures.ACS Chemical Biology.
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  • Kinase Screening and Profiling Services.BPS Bioscience.
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  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
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  • Novel Synthetic Route to 5-Substituted Indoles.Loyola eCommons.
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Application

Reagents for N-Alkylation of Azepane Precursors: A Detailed Guide to Synthetic Strategies and Protocols

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and pharmaceuticals.[1][2] The ability to strategically introduce substitu...

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and pharmaceuticals.[1][2] The ability to strategically introduce substituents on the azepane nitrogen via N-alkylation is a critical step in the synthesis of these compounds, allowing for the fine-tuning of their pharmacological profiles.[3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key reagents and methodologies for the N-alkylation of azepane precursors. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for immediate application.

I. Strategic Approaches to N-Alkylation of Azepanes

The selection of an appropriate N-alkylation strategy is paramount and depends on several factors, including the nature of the alkyl group to be introduced, the functional group tolerance of the azepane precursor, and the desired scale of the reaction. The two most prevalent and robust methods are direct alkylation via nucleophilic substitution and reductive amination.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach that involves the reaction of the nucleophilic azepane nitrogen with an electrophilic alkyl halide in an SN2 reaction.[4][5]

Mechanism: The reaction proceeds via a one-step mechanism where the lone pair of electrons on the azepane nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. An excess of the starting amine or an auxiliary base is typically required to neutralize the hydrogen halide formed during the reaction.

A significant challenge with this method is the potential for overalkylation.[4][6] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[6] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Modern Variants for Enhanced Selectivity and Efficiency:

  • Microwave-Assisted N-Alkylation: Microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions compared to conventional heating.[7][8] This technique is particularly advantageous for high-throughput synthesis in drug discovery.

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases.[9][10][11][12] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase containing the alkyl halide, often allowing for the use of milder and more economical inorganic bases.[10][11]

Reductive Amination: A Controlled and Versatile Alternative

Reductive amination is a highly reliable and widely employed method for N-alkylation that circumvents the issue of overalkylation.[13][14][15] This two-step, often one-pot, process involves the initial formation of an iminium ion from the reaction of the azepane with a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding N-alkylated azepane.[13][16]

Mechanism: The reaction begins with the nucleophilic attack of the azepane on the carbonyl carbon to form a hemiaminal intermediate.[14] Subsequent dehydration leads to the formation of a stable iminium ion, which is then reduced by a selective reducing agent.[14] Because the iminium ion is formed in a controlled manner, sequential alkylations are avoided.[13]

A variety of reducing agents can be employed, with the choice depending on the substrate and desired reaction conditions:

  • Sodium Cyanoborohydride (NaBH3CN): This reagent is particularly effective as it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[13] However, its toxicity and the potential generation of cyanide waste are significant drawbacks.[15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, NaBH(OAc)3 is a highly effective and versatile reducing agent for reductive aminations.[17][18] It is particularly useful for reactions with a wide range of aldehydes and ketones.

  • Sodium Borohydride (NaBH4): While a more powerful reducing agent that can also reduce the starting carbonyl compound, NaBH4 can be used effectively in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[14][18]

II. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-alkylation of an azepane precursor using the methodologies discussed above.

Protocol 1: Direct N-Alkylation of Azepane using an Alkyl Bromide

This protocol describes the N-alkylation of azepane with benzyl bromide.

Materials:

  • Azepane

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution of the azepane.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylazepane.

Protocol 2: Reductive Amination of Azepane with an Aldehyde using Sodium Triacetoxyborohydride

This protocol details the N-alkylation of azepane with benzaldehyde.

Materials:

  • Azepane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, for amine salts)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add azepane (1.0 eq) and anhydrous 1,2-dichloroethane or dichloromethane to make a 0.2 M solution.

  • Add benzaldehyde (1.05 eq) to the solution and stir at room temperature for 30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield N-benzylazepane.

III. Data Presentation and Comparison

The choice of alkylation method can significantly impact the reaction outcome. The following table provides a comparative summary of key parameters for the two primary methods.

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Primary Challenge Overalkylation to quaternary ammonium salts[6]Potential for side reactions with sensitive functional groups
Substrate Scope Generally good for primary and some secondary alkyl halidesExcellent for a wide range of aldehydes and ketones
Reagent Toxicity Alkyl halides can be toxic and lachrymatoryNaBH3CN is highly toxic; NaBH(OAc)3 is a safer alternative[15][17]
Reaction Control Requires careful control of stoichiometry and conditionsGenerally high yielding and selective for mono-alkylation[13]
Byproducts Halide saltsBorate salts and water

IV. Visualization of Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.

N-Alkylation Workflow

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination DA_Start Azepane + Alkyl Halide + Base DA_Reaction Reaction Setup (Solvent, Temp) DA_Start->DA_Reaction DA_Workup Aqueous Workup & Extraction DA_Reaction->DA_Workup DA_Purification Column Chromatography DA_Workup->DA_Purification DA_Product N-Alkyl Azepane DA_Purification->DA_Product RA_Start Azepane + Aldehyde/Ketone RA_Imine Imine/Iminium Formation RA_Start->RA_Imine RA_Reduction Add Reducing Agent (e.g., NaBH(OAc)3) RA_Imine->RA_Reduction RA_Workup Quench & Aqueous Workup RA_Reduction->RA_Workup RA_Purification Column Chromatography RA_Workup->RA_Purification RA_Product N-Alkyl Azepane RA_Purification->RA_Product Reductive_Amination_Mechanism Azepane Azepane (R2NH) Hemiaminal Hemiaminal Intermediate Azepane->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal Iminium Iminium Ion [R'C=NR2]+ Hemiaminal->Iminium - H2O Product N-Alkyl Azepane Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Key steps in the reductive amination mechanism.

V. Conclusion

The N-alkylation of azepane precursors is a cornerstone of synthetic strategies targeting a diverse range of bioactive molecules. While direct alkylation with alkyl halides offers a straightforward approach, reductive amination provides superior control and versatility, effectively mitigating the common issue of overalkylation. The choice of methodology and specific reagents should be guided by the chemical nature of the substrates and the overall synthetic goals. The protocols and insights provided herein serve as a robust foundation for researchers to confidently and efficiently synthesize novel N-alkylated azepane derivatives for further investigation in drug discovery and development.

VI. References

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  • Nguyen, T. C., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC.

  • ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. Retrieved from [Link]

  • Božinović, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225-1230.

  • LibreTexts Chemistry. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Stark, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Sharma, P., et al. (2011). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 13(8), 2033-2037.

  • Chemistry with Caroline. (2022, April 6). Alkylation of Amines. YouTube. Retrieved from [Link]

  • Hashimoto, T., et al. (2013). Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. PubMed.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC.

  • Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PMC.

  • Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3201-3205.

  • Kostakis, G. E., & Marakos, P. (2008). Microwave-assisted Synthesis of 4'-azaflavones and Their N-alkyl Derivatives With Biological Activities. PubMed.

  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kelly, C. B., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC.

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Retrieved from [Link]

  • Oestreich, M. (2019). Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis, 9(6), 4887-4896.

  • Organic Chemistry Explained. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Atropisomeric Properties of N-Alkyl/Aryl 5H-Dibenz[b,f]azepines. Retrieved from [Link]

  • Isenegger, P. G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination. Retrieved from

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Method

Application Note: Solvent Selection and Dissolution Protocols for 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole

Abstract This document provides a comprehensive guide to the selection of appropriate solvents and the development of effective dissolution protocols for the compound 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. By analyzing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selection of appropriate solvents and the development of effective dissolution protocols for the compound 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. By analyzing the molecule's physicochemical properties, this note offers a rationale-driven approach to solvent screening, stock solution preparation, and troubleshooting. The methodologies described herein are designed to ensure the integrity of the compound and generate reliable, reproducible results for downstream applications in drug discovery and chemical research.

Introduction: The Critical Role of Solvent Selection

The successful execution of any experiment involving a chemical compound, from biological screening to synthetic modification, begins with its effective dissolution. The choice of solvent is not a trivial step; it can profoundly impact compound stability, reactivity, and bioavailability. For a complex heterocyclic molecule like 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, a systematic approach based on its structural and chemical properties is paramount. This guide moves beyond simple trial-and-error, providing the scientific reasoning behind solvent choices to empower researchers to make informed decisions.

Physicochemical Characterization and Solubility Prediction

Understanding the molecular structure is the foundation of predicting its solubility behavior. The molecule consists of three key moieties: a substituted indole core, a bromo-substituent, and a tertiary amine side chain (azepane).

  • Indole Nucleus: The bicyclic aromatic indole ring is largely nonpolar. However, the secondary amine within the ring (N-H) can act as a hydrogen bond donor.

  • 5-Bromo Substituent: The bromine atom increases the molecular weight and surface area, and its electronegativity introduces a slight polar character. This makes the compound a member of the brominated aromatic compound class.[1]

  • Azepan-1-ylmethyl Side Chain: This feature is critical. The azepane ring is a saturated, nonpolar hydrocarbon structure, while the tertiary nitrogen atom is a key functional group. It acts as a hydrogen bond acceptor and is basic, meaning its charge state—and thus solubility in protic solvents—is highly dependent on pH.[2]

This combination of polar and nonpolar regions, along with a basic center, suggests that the compound will exhibit limited solubility in water but will be soluble in a range of organic solvents. The predicted lipophilicity (XLogP3 ≈ 3.8) further supports this, indicating a preference for organic environments over aqueous ones.[3][4]

PropertyValueSource
Molecular Formula C₁₅H₁₉BrN₂PubChem[3]
Molecular Weight 307.23 g/mol PubChem[3]
XLogP3 (Lipophilicity) 3.8PubChem[3]
Hydrogen Bond Donor Count 1 (from the indole N-H)PubChem[3]
Hydrogen Bond Acceptor Count 2 (from the indole and azepane N)PubChem[3]

A Systematic Approach to Solvent Selection

The principle of "like dissolves like" is the guiding tenet. Given the molecule's mixed polarity, a screening process across different solvent classes is recommended. The optimal choice will depend on the intended downstream application (e.g., biological assay, NMR analysis, chemical reaction).

Solvent_Selection_Workflow cluster_0 Step 1: Analyze Compound Properties cluster_1 Step 2: Define Experimental Need cluster_2 Step 3: Select Solvent Class cluster_3 Step 4: Choose Specific Solvent Compound 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole - Mixed Polarity - H-Bond Donor/Acceptor - Basic Tertiary Amine - Lipophilic (XLogP3 ≈ 3.8) Need What is the downstream application? Compound->Need BioAssay Biological Assays (Cell-based, Enzymatic) Need->BioAssay Biology NMR NMR Spectroscopy Need->NMR Analysis Reaction Organic Synthesis Need->Reaction Synthesis Solvent_Bio Recommended: 1. DMSO 2. DMF 3. Ethanol (with co-solvent) BioAssay->Solvent_Bio Solvent_NMR Recommended: 1. DMSO-d6 2. Chloroform-d 3. Methanol-d4 NMR->Solvent_NMR Solvent_Reaction Recommended: 1. THF 2. Dichloromethane (DCM) 3. Toluene (Depends on reaction type) Reaction->Solvent_Reaction

Caption: Solvent selection workflow for 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole.

Recommended Solvents for Initial Screening

The following table summarizes solvents recommended for an initial solubility screen, categorized by their properties.

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
DMSO (Dimethyl sulfoxide)Polar Aprotic7.2189Excellent solvating power for many compounds. Biocompatible at low concentrations (<0.5%). Hygroscopic.
DMF (Dimethylformamide)Polar Aprotic6.4153Strong solvent, similar to DMSO. Higher toxicity.[5]
Ethanol Polar Protic5.278.4Good for compounds with H-bond capabilities. Less toxic, often used in biological studies. May require a co-solvent.
Methanol Polar Protic6.664.7Similar to ethanol but more polar and more toxic. Often used in synthetic chemistry.[6]
THF (Tetrahydrofuran)Moderately Polar Aprotic4.066Good for a range of polarities. Common reaction solvent. Can form peroxides.
DCM (Dichloromethane)Nonpolar3.139.6Good for less polar compounds. Volatile. Common extraction and reaction solvent.
Aqueous Buffer (Acidic) Aqueous10.2100Exploits the basicity of the azepane nitrogen. Protonation will form a salt, significantly increasing aqueous solubility. Try pH 4-5.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to efficiently determine the approximate solubility in a range of solvents using minimal compound.

Objective: To identify suitable solvents and estimate solubility (>1 mg/mL, >5 mg/mL, etc.).

Materials:

  • 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole

  • 2 mL glass vials with caps

  • Calibrated analytical balance

  • Micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Selected solvents (e.g., DMSO, Ethanol, DCM, pH 4.0 Citrate Buffer)

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into each labeled glass vial. Record the exact mass for each vial.

  • Initial Solvent Addition: Add a calculated volume of the first solvent to achieve a target concentration of 1 mg/mL (e.g., for 1 mg of compound, add 1 mL of solvent).

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 30-60 seconds at room temperature. Visually inspect for undissolved solid against a dark background.

  • Assisted Dissolution: If solid remains, place the vial in a water bath sonicator for 5-10 minutes. Inspect again. Gentle warming (to 30-40°C) can be applied as a next step, but be cautious of potential compound degradation.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add solvent in small, precise increments to determine the concentration at which full dissolution occurs. For example, add solvent to reach 2 mg/mL, 5 mg/mL, and 10 mg/mL, repeating steps 3 and 4 at each stage.

  • Observation and Recording: Record the final concentration at which the compound is fully dissolved for each solvent. Note if sonication or heat was required. A clear solution with no visible particulates indicates dissolution.

  • Repeat: Repeat the process for all selected solvents.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This is a standard protocol for preparing a high-concentration stock solution for use in biological screening assays.

Objective: To prepare a validated, high-concentration stock solution.

Materials:

  • 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole (MW: 307.23 g/mol )

  • Anhydrous, high-purity DMSO

  • Appropriately sized volumetric flask or sterile polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation:

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Desired Volume: e.g., 5 mL = 0.005 L

    • Moles needed = 0.010 mol/L * 0.005 L = 0.00005 mol

    • Mass needed = 0.00005 mol * 307.23 g/mol = 0.01536 g = 15.36 mg

  • Weighing: Accurately weigh 15.36 mg of the compound directly into the volumetric flask or tube.

  • Solvent Addition: Add approximately 4 mL of DMSO to the vessel.

  • Dissolution: Cap the vessel securely and vortex until the solid is fully dissolved. If necessary, use a brief sonication (5-10 minutes). Ensure the solution is clear and homogenous.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final volume of 5.0 mL.

  • Homogenization: Invert the capped flask/tube 10-15 times to ensure the solution is thoroughly mixed.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Troubleshooting and Advanced Considerations

  • Precipitation in Aqueous Media: When diluting a DMSO stock into an aqueous buffer for biological assays, the compound may precipitate if its final concentration exceeds its aqueous solubility. This is a common issue for lipophilic compounds. To mitigate this, use the lowest possible percentage of DMSO in the final assay (ideally ≤0.5%), add the DMSO stock to the buffer while vortexing, and consider including a non-ionic surfactant like Tween® 80 (at ~0.01%) or a protein like BSA in the buffer to improve solubility.

  • Compound Stability: Indole derivatives can be sensitive to strong acids, bases, or prolonged exposure to light and heat. Always perform initial stability tests if aggressive conditions or long-term storage in solution are required.

  • Use of Co-solvents: If solubility is insufficient in a single solvent, a co-solvent system can be effective. For example, a mixture of ethanol and water, or DCM and methanol, can provide a polarity intermediate between the two pure solvents, enhancing solubility.

Conclusion

The dissolution of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is best approached through a systematic screening process guided by its molecular properties. Its mixed polarity and basic tertiary amine group are the most critical features to consider. Polar aprotic solvents like DMSO and DMF are excellent starting points for creating high-concentration stock solutions. For applications requiring protic or aqueous environments, leveraging the basicity of the azepane nitrogen by using an acidic aqueous buffer is a highly effective strategy. The protocols provided here offer a robust framework for achieving consistent and reliable dissolution, forming the basis for successful downstream research and development.

References

  • PubChem. (n.d.). 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link][3]

  • Google Patents. (n.d.). WO2010004580A2 - Process for preparing indole derivatives. Retrieved February 16, 2026, from [6]

  • PubChem. (n.d.). 3-(azepan-1-ylmethyl)-4-bromo-1H-indole. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link][4]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Google Patents. (n.d.). Vapor source using solutions of precursors in tertiary amines.
  • Wikipedia. (n.d.). Indole. Retrieved February 16, 2026, from [Link][5]

  • Sigma-Aldrich. (n.d.). 3-(azepan-1-ylmethyl)-5-bromo-1H-indole. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
  • University of London. (1969). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved February 16, 2026, from [Link]

  • YouTube. (2019, January 17). synthesis of tertiary amines. Retrieved February 16, 2026, from [Link]

  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved February 16, 2026, from [Link][2]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved February 16, 2026, from [Link][1]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of Indole Derivatives During Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of indole derivatives. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the oxidative instability of the indole nucleus. Due to its electron-rich nature, the indole ring system is highly susceptible to oxidation, which can lead to complex product mixtures, low yields, and purification difficulties.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate these issues effectively.

Section 1: Understanding the "Why" — The Fundamentals of Indole Oxidation

This section addresses the core chemical principles behind the oxidative instability of indoles.

Q1: What makes the indole nucleus so prone to oxidation?

A: The indole ring is a π-excessive aromatic heterocycle, meaning it has a high density of electron charge within its ring system.[4] This electron-rich character, particularly at the C2 and C3 positions of the pyrrole ring, makes it highly susceptible to attack by electrophilic oxidizing agents, including atmospheric oxygen.[3][5] The lone pair of electrons on the nitrogen atom contributes significantly to the aromatic system, further enhancing its reactivity compared to benzene.[4]

Q2: I'm observing a color change (e.g., yellow, pink, brown) in my reaction mixture or upon storing my compound. What's happening?

A: A visible color change is a classic indicator of indole degradation, primarily through oxidation.[6] When exposed to air and light, indoles can auto-oxidize, forming highly colored and often polymeric or resinous substances.[1] This process can be accelerated by heat, acidic conditions, or the presence of trace metal impurities. The initial oxidation products, such as oxindoles or indoxyls, can further react to form complex, colored oligomers.[2][6]

Q3: What are the most common products of indole oxidation?

A: The oxidation products depend on the specific oxidant and reaction conditions. However, some common outcomes include:

  • Oxidation at C2: Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize the C2 position to form an oxindole.[2]

  • Oxidation at C3: If the C3 position is unsubstituted, it is a primary site for oxidative attack.

  • Ring-Opening: Stronger oxidizing agents (e.g., ozone, peracids) can cleave the 2,3-double bond, leading to ring-opened products like o-formamidoacetophenone.[1]

  • Dimerization/Polymerization: Radical-mediated oxidation can lead to the formation of dimers (like indigo from indoxyl) and complex, often insoluble, polymeric materials.[6]

Section 2: Proactive Prevention — Core Strategies & Troubleshooting

This section provides practical guidance on the essential techniques to prevent oxidation before and during your synthesis.

Troubleshooting Guide: Inert Atmosphere Techniques

Q4: My reaction is still turning dark even though I'm using a nitrogen balloon. What could be wrong?

A: While a nitrogen balloon is a good first step, it may not create a sufficiently inert environment for highly sensitive substrates. Common issues include:

  • Poor Flask Preparation: Residual air and moisture adsorbed on the glassware walls can be a significant source of oxygen. Glassware must be rigorously dried, either in an oven (>120°C for several hours) or by flame-drying under vacuum.[7][8]

  • Insufficient Flushing: A brief flush is not enough to displace all the air from a flask. Allow the inert gas to flow through the vessel for at least 5-10 minutes via an inlet and an outlet needle before starting the reaction.[9]

  • Leaky Septum or Joints: Old, punctured septa or poorly sealed glass joints are common entry points for air. Always use fresh, high-quality rubber septa and ensure all joints are properly sealed. Wrapping the septum/joint with Parafilm or Teflon tape can provide an extra barrier.[8]

  • Gas Purity: Ensure you are using high-purity, dry inert gas (nitrogen or argon). Argon is denser than air and can be more effective at displacing it in certain setups.[7]

Q5: When is a simple balloon setup insufficient, and when should I use a Schlenk line?

A: A balloon setup is generally adequate for reactions that are moderately air-sensitive or are run for short periods at or below room temperature.[7][9] You should upgrade to a Schlenk line for:

  • Highly Sensitive Reagents: Reactions involving organometallics, low-valent transition metal catalysts, or radical intermediates demand a more rigorously oxygen-free environment.[10]

  • Prolonged Reactions at High Temperatures: Heating a reaction for an extended period increases the rate of gas diffusion through septa and tubing.[10] A Schlenk line with a positive pressure of inert gas from a manifold provides a more robust and reliable seal against atmospheric contamination.

  • Reactions Requiring Multiple Additions: A Schlenk line facilitates the addition of reagents via cannula transfer, which is a more reliable method for maintaining an inert atmosphere than repeated syringe injections through a septum.

Troubleshooting Guide: Solvent & Reagent Degassing

Q6: I used an inert atmosphere, but my reaction failed. Could dissolved oxygen in the solvent be the culprit?

A: Absolutely. For many sensitive reactions, the amount of oxygen dissolved in the solvent is more detrimental than trace atmospheric leaks.[10] Simply bubbling inert gas through the solvent (purging) is the least effective method and may not be sufficient for highly sensitive applications.[10][11] The presence of dissolved oxygen can quench excited states, decompose catalysts, and initiate radical chain reactions that lead to indole oxidation.

Q7: What is the most effective method for degassing solvents?

A: The "Freeze-Pump-Thaw" method is considered the gold standard for thoroughly removing dissolved gases.[10][11] It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove the gases from the headspace above the solid solvent, and then thawing to release more dissolved gas into the headspace. Repeating this cycle three to five times can reduce oxygen to parts-per-million (ppm) levels.[11][12]

Section 3: Advanced Topics & Synthesis-Specific Issues

This section delves into oxidation-related challenges encountered during common named reactions used for indole synthesis.

FAQs: Fischer Indole Synthesis

Q8: My Fischer indole synthesis is giving me a complex mixture of tar-like byproducts instead of the desired indole. Why?

A: This is a frequent issue in the Fischer synthesis, which often employs strong acids and heat. The problem can stem from:

  • Oxidative Side Reactions: The acidic and heated conditions can promote oxidation of the starting materials, intermediates, or the final indole product.

  • N-N Bond Cleavage: A major competing pathway involves the cleavage of the N-N bond in the hydrazone intermediate.[13][14] This is particularly problematic with electron-donating substituents on the carbonyl component, which can stabilize a cationic intermediate that favors cleavage over the desired-sigmatropic rearrangement.[14][15] This cleavage can generate aniline and other side products.[13]

  • Aldol Condensation: The acidic conditions can also promote the self-condensation of the starting aldehyde or ketone, leading to unwanted byproducts.[13]

FAQs: Nenitzescu Indole Synthesis

Q9: The Nenitzescu synthesis is supposed to yield 5-hydroxyindoles, but I am getting other products or significant decomposition. What factors are critical?

A: The Nenitzescu reaction, which condenses a benzoquinone with a β-aminocrotonic ester, is highly sensitive to reaction conditions, and its mechanism can involve oxidation-reduction steps.[16][17][18]

  • Solvent Choice: The reaction performs best in highly polar solvents.[17] In apolar solvents, an alternative pathway can occur.[18]

  • Side Reactions: The formation of 5-hydroxybenzofurans is a common competing pathway.[18][19] The outcome depends heavily on the substituents of both the quinone and the enamine, as well as the presence of acid catalysts.[18]

  • Oxidation of the Product: The 5-hydroxyindole product is itself highly electron-rich and extremely susceptible to further oxidation, especially under the reaction conditions. It is crucial to work up the reaction promptly and under an inert atmosphere to isolate the product before it degrades.

FAQs: Protecting Groups

Q10: Can I use a protecting group on the indole nitrogen to prevent oxidation?

A: Yes, protecting the indole nitrogen is an excellent strategy. It reduces the electron-donating ability of the nitrogen, making the ring system less susceptible to oxidation.[20] Common protecting groups like tert-butyloxycarbonyl (Boc) or phenylsulfonyl (PhSO2) not only enhance stability towards oxidation but can also be used to direct lithiation to the C2 position for further functionalization.[20] The choice of protecting group must be compatible with subsequent reaction steps.[21][22]

Section 4: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)

This protocol describes a standard method for creating an oxygen-free reaction environment suitable for many indole syntheses.

Materials:

  • Oven- or flame-dried round-bottom flask with a stir bar.

  • High-quality rubber septum.

  • Balloons (2).

  • Needles (2, e.g., 22 gauge).

  • Inert gas source (high-purity nitrogen or argon) with tubing.

Procedure:

  • Flask Preparation: Immediately after drying, cap the hot flask with the rubber septum and clamp it to a stand. Wear thermal gloves for this step.[8][9]

  • Gas Inlet: Fill one balloon with the inert gas to a diameter of 7-8 inches. Attach a needle to the balloon and pierce the septum of the reaction flask. This will be your gas source.[9]

  • Gas Outlet & Flushing: Insert a second, "outlet" needle through the septum to serve as a vent.[9]

  • Purge the Flask: Allow the inert gas to flow from the balloon, through the flask, and out the vent needle for at least 5 minutes to thoroughly displace the air.[9]

  • Establish Positive Pressure: Remove the outlet needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.

  • Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe. Add solid reagents quickly by briefly removing the septum and maintaining a positive flow of inert gas out of the neck of the flask.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a reaction solvent.[10][11]

Materials:

  • Schlenk flask rated for vacuum applications.

  • Solvent to be degassed.

  • High-vacuum line (Schlenk line).

  • Liquid nitrogen in a dewar.

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent into the dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes the surface area. Wait until the solvent is completely frozen solid.[10][11]

  • Pump: With the solvent still frozen, open the stopcock on the Schlenk flask to the vacuum line. Evacuate for 5-10 minutes to remove all gases from the headspace above the frozen solvent.[11]

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbles forming as dissolved gas is released from the liquid.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[11]

  • Final Step: After the final thaw, backfill the flask with high-purity nitrogen or argon before use. The degassed solvent can be stored under this inert atmosphere for 1-2 days.[11]

Section 5: Data Summaries for Strategic Planning
Table 1: Comparison of Common N-Protecting Groups for Indoles
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability & Notes
tert-ButoxycarbonylBoc(Boc)₂O, DMAPStrong Acid (TFA, HCl)Good stability to base and hydrogenation. Reduces ring electron density, preventing oxidation.[20]
BenzyloxycarbonylCbzCbzCl, BaseH₂, Pd/C (Hydrogenolysis)Stable to acid and base. Not suitable if other parts of the molecule are sensitive to reduction.
PhenylsulfonylPhSO₂PhSO₂Cl, BaseHarsh conditions (e.g., Mg/MeOH, Na/Hg)Very robust. Excellent for preventing oxidation and directing C2-lithiation.[20] Cleavage requires strong reducing agents.
AllyloxycarbonylAlocAlocCl, BasePd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to Boc and Fmoc groups. Useful in peptide synthesis to prevent Trp oxidation.[23]
Table 2: Efficacy and Application of Solvent Degassing Methods
MethodEfficacyTime RequiredBest Suited ForKey Considerations
Purging (Bubbling) Low30-60 minReactions tolerant of trace oxygen; large solvent volumes.Least effective method.[10][11] Risk of solvent evaporation.
Sonication under Vacuum Moderate5-10 minHPLC mobile phases; moderately sensitive reactions.Faster than purging, more effective for quick degassing.[10][11]
Freeze-Pump-Thaw High30-45 minHighly air-sensitive reactions (e.g., organometallic catalysis, radical chemistry).The most thorough and effective method for removing dissolved gases.[10][11] Requires a high-vacuum line.
Section 6: Visual Guides & Workflows
Diagram 1: Generalized Mechanism of Indole Oxidation

G cluster_0 Initiation cluster_1 Propagation & Product Formation Indole Indole (Electron-Rich) Radical Indole Radical Cation Indole->Radical [2] Single Electron Transfer Oxidant Oxidant (O₂, Light, H⁺) Oxidant->Indole [1] Electrophilic Attack Oxindole Oxindole Radical->Oxindole [3a] Reaction with Nucleophile (e.g., H₂O) -> Oxindole RingOpened Ring-Opened Products (e.g., o-formamidoacetophenone) Radical->RingOpened [3b] Strong Oxidation Polymers Colored Dimers/ Polymers Radical->Polymers [3c] Dimerization/ Polymerization

Caption: A simplified schematic of indole oxidation pathways.

Diagram 2: Experimental Workflow for Preventing Oxidation

G cluster_prep Pre-Reaction Setup cluster_exec Reaction Execution cluster_post Workup & Storage A 1. Dry Glassware (Oven or Flame-Dry) B 2. Degas Solvents (Freeze-Pump-Thaw) A->B C 3. Choose Strategy: Inert Gas vs. N-Protection B->C D 4. Assemble Hot & Flush with Inert Gas (N₂/Ar) C->D Inert Gas Path I 9. Store Final Product (Cold, Dark, Inert Atmosphere) C->I N-Protected Path (Increased Stability) E 5. Add Degassed Solvents & Reagents via Syringe D->E F 6. Maintain Positive Pressure (Balloon/Manifold) E->F G 7. Quench/Workup (Consider adding antioxidant) F->G Proceed to Workup H 8. Purify Promptly (Minimize exposure to air/light) G->H H->I

Caption: Step-by-step workflow to minimize indole oxidation during synthesis.

References
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.). Pharmaguideline.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Sigma-Aldrich.
  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Fiveable.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem. (n.d.). BenchChem.
  • Indole - Wikipedia. (n.d.). Wikipedia.
  • Protecting Groups. (n.d.).
  • Hemetsberger indole synthesis - chemeurope.com. (n.d.). chemeurope.com.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). Wipf Group.
  • Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). University of York.
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts.
  • Inert Atmosphere - YouTube. (2022, February 2). YouTube.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). ResearchGate.
  • Hemetsberger-Knittel Indole Synthesis - SynArchive. (n.d.). SynArchive.
  • Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace. (n.d.). SciSpace.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). National Center for Biotechnology Information.
  • Green Oxidation of Indoles using halide Catalysis. (2019, October 29). Nature Portfolio.
  • How To: Degas Solvents - Department of Chemistry - University of Rochester. (n.d.). University of Rochester.
  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. (1996, December). National Center for Biotechnology Information.
  • INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts.
  • Air Sensitive Compounds | Ossila. (n.d.). Ossila.
  • Hemetsberger indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012, October 2). ResearchGate.
  • Indole | 120-72-9 - ChemicalBook. (n.d.). ChemicalBook.
  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. (2022, September 7). Atmospheric Chemistry and Physics.
  • Nenitzescu Indole Synthesis. (n.d.).
  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Indole Test Reagents - Kovacs, DMACA, Spot test - Hardy Diagnostics. (n.d.). Hardy Diagnostics.
  • Applications of the Hemetsberger Indole Synthesis - ResearchGate. (n.d.). ResearchGate.
  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023, April 28). Nature.
  • Indole: Properties, Reactions, Production And Uses - Chemcess. (2025, August 17). Chemcess.
  • Nenitzescu indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - MDPI. (2023, April 7). MDPI.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011, March 28). American Chemical Society Publications.
  • (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2025, October 16). ResearchGate.
  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. (2014, April 7). National Center for Biotechnology Information.
  • Recent advances in the Nenitzescu indole synthesis (1990–2019) - ResearchGate. (n.d.). ResearchGate.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (2021, January 4). Vedantu.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025, April 17). National Center for Biotechnology Information.
  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - MDPI. (2024, December 23). MDPI.
  • Role of Antioxidants in Modulating the Microbiota–Gut–Brain Axis and Their Impact on Neurodegenerative Diseases - MDPI. (2025, April 12). MDPI.

Sources

Optimization

Technical Support Center: Purification of Tertiary Amine-Substituted Indoles

Welcome to the technical support center for the purification of tertiary amine-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tertiary amine-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The inherent basicity of the tertiary amine, coupled with the sensitive indole core, often leads to frustrating issues during purification, such as poor recovery, peak tailing in chromatography, and on-column degradation.

This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high-purity compounds efficiently.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of tertiary amine-substituted indoles.

Q1: My tertiary amine-substituted indole is streaking badly on the silica gel TLC plate and column. What's happening and how do I fix it?

A1: This is the most common issue researchers face. The streaking, or "tailing," is a direct result of the strong interaction between the basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] The amine protonates and binds ionically to the stationary phase, requiring a much stronger, more polar eluent to move it, leading to broad, streaky bands and poor separation.

Causality: The lone pair of electrons on the tertiary amine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups on the silica surface. This acid-base interaction is much stronger than the typical polar interactions (like hydrogen bonding or dipole-dipole) that drive normal-phase chromatography, causing the compound to "stick" and elute slowly and unevenly.

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). The triethylamine is more basic than your product and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This allows your indole to elute based on polarity, resulting in sharp, well-defined bands.

    • Ammonia: For more polar systems, using a 7N solution of ammonia in methanol as the polar component of the mobile phase (e.g., Dichloromethane/Methanol-NH₃) is highly effective.

  • Switch to a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral or basic grades. Basic alumina is an excellent choice for purifying basic compounds as it lacks the acidic character of silica.[2][3] However, be aware that alumina can sometimes be more reactive.

    • Deactivated Silica: You can purchase silica gel that has been "end-capped" or treated to reduce the number of free silanol groups, though this is often less effective than using a basic modifier.

Q2: I'm seeing a new, colored spot (often pink or purple) appear on my TLC plate or developing on the column during purification. Is my compound decomposing?

A2: Yes, this is a strong indication of compound degradation. The indole ring is electron-rich and susceptible to oxidation, especially under acidic conditions.[4] The acidic surface of silica gel can catalyze this oxidation, leading to the formation of colored impurities.[4] This is often exacerbated by prolonged exposure to silica and air.

Causality: The acidic environment of the silica gel can promote the formation of indoleninium ions, which are vulnerable to oxidation or polymerization, leading to colored byproducts.

Solutions:

  • Minimize Residence Time: Work quickly. Do not let your crude material sit on the column for extended periods before eluting. Flash chromatography is preferred over gravity-fed chromatography because it is much faster.[5][6]

  • Use Deactivated Silica/Basic Modifiers: As mentioned in Q1, adding a base like triethylamine not only improves peak shape but also neutralizes the acidic environment, significantly reducing the risk of on-column decomposition.

  • Dry Loading with an Inert Support: Instead of loading your sample dissolved in a strong solvent ("wet loading"), pre-adsorb it onto an inert material like Celite® or a small amount of deactivated silica. This often leads to better band sharpness and reduces the contact time between the concentrated crude product and the acidic stationary phase.

Q3: My product recovery after flash chromatography is very low, even though the TLC showed good separation. Where did my compound go?

A3: Low recovery is typically due to irreversible adsorption or decomposition on the column.[7] If your tertiary amine is particularly basic or the molecule has multiple basic sites, it can bind so strongly to the acidic silica that even a highly polar mobile phase cannot elute it effectively.

Solutions:

  • Column "Flushing": After your expected product has eluted, try flushing the column with a very strong, basic solvent system, such as 5-10% 7N NH₃/Methanol in Dichloromethane. This can often recover strongly bound material.

  • Use Basic Alumina: This is a prime scenario for switching to basic alumina, which will not have the strong acidic sites responsible for irreversible binding.

  • Acid-Base Extraction: Consider if a liquid-liquid extraction could be a better primary purification step to remove non-basic impurities before a final chromatographic polish. This reduces the total impurity load on the column.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography method for tertiary amine-substituted indoles?

A1: For most cases, flash chromatography on silica gel using a mobile phase containing 0.1-1% triethylamine is the most reliable and effective starting point.[8] It addresses the primary issue of peak tailing and minimizes decomposition. If the compound is very polar, consider reversed-phase chromatography.

Q2: When should I choose normal-phase vs. reversed-phase chromatography?

A2: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (Silica or Alumina): Best for compounds of low to medium polarity. This is the most common method for purification after a typical organic synthesis reaction.[8]

  • Reversed-Phase (e.g., C18 Silica): Excellent for highly polar or water-soluble compounds that do not move from the baseline in normal-phase systems.[1] For basic compounds, it's often necessary to use a mobile phase with a pH modifier (e.g., formic acid or ammonium formate) to ensure the analyte is in a consistent protonation state for reproducible retention.[9][10]

Table 1: Comparison of Common Stationary Phases for Amine Purification

Stationary PhaseProsConsBest For
Silica Gel High resolving power, inexpensive, widely available.Acidic surface causes tailing and potential degradation of basic compounds.[1]General purpose purification of less basic amines or when used with a basic modifier.
Alumina (Basic) Eliminates acidic interactions, excellent for basic compounds.[2]Can be more reactive, lower resolving power than silica for some compounds.Strongly basic compounds that show irreversible adsorption or decomposition on silica.
C18 Reversed-Phase Excellent for very polar compounds, high efficiency.[1][11]Higher cost, requires aqueous solvent systems, may need pH modifiers.Polar, water-soluble tertiary amine-substituted indoles.

Q3: What are the key considerations for developing a crystallization protocol for these compounds?

A3: Crystallization can be an excellent and scalable method for achieving very high purity, especially if your crude product is already >90% pure.[12]

  • Solvent Selection: The ideal solvent system is one where your compound is sparingly soluble at room temperature but highly soluble when hot. Screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes).

  • Consider Salt Formation: Since the compound is a base, you can often form highly crystalline salts by adding an acid (e.g., HCl in ether, fumaric acid, or tartaric acid).[13] This can dramatically change the compound's solubility profile and improve crystal quality.

  • Control Cooling Rate: Slow, controlled cooling is crucial for forming large, pure crystals. Rapid crashing out of solution will trap impurities.

  • Seeding: If you have a small amount of pure material, adding a "seed crystal" can initiate crystallization at a lower supersaturation, leading to better crystal growth.

Purification Workflows and Protocols

Visualizing the Purification Strategy

The choice of purification method depends on the nature of the impurities and the properties of the target compound.

Purification_Strategy Start Crude Product Check_Impurity Are impurities acidic or basic? Start->Check_Impurity Acid_Base_Extraction Perform Acid-Base Extraction Check_Impurity->Acid_Base_Extraction Yes Check_Purity Is purity >90%? Check_Impurity->Check_Purity No/Neutral Acid_Base_Extraction->Check_Purity Crystallization Attempt Crystallization Check_Purity->Crystallization Yes Chromatography Perform Chromatography Check_Purity->Chromatography No Final_Product Pure Product Crystallization->Final_Product Chromatography->Final_Product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Flash Chromatography

Troubleshooting_Workflow Problem Problem Peak Tailing/ Streaking Cause Probable Cause Strong interaction with acidic silica gel Problem:p->Cause:c Solution1 Primary Solution Add 0.5% Et3N to mobile phase Cause:c->Solution1:s1 Solution2 Alternative Solution Switch to basic Alumina column Cause:c->Solution2:s2 Result Expected Result Sharp peaks, improved separation Solution1:s1->Result:r Solution2:s2->Result:r

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 5-Bromoindole Coupling

Welcome to the Technical Support Center dedicated to addressing the nuances of 5-bromoindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the nuances of 5-bromoindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions, ensuring the successful synthesis of your target molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a critical synthetic strategy.[1][2][3] However, the unique electronic properties of the indole ring, particularly when substituted with bromine at the 5-position, can lead to several undesired side reactions.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Here we address the fundamental principles governing side reactions in 5-bromoindole couplings. Understanding the root cause is the first step toward an effective solution.

Q1: Why is N-protection of 5-bromoindole so crucial in many cross-coupling reactions?

A: The indole N-H proton is acidic and can be deprotonated by the basic conditions typically employed in cross-coupling reactions.[4] The resulting indolide anion possesses increased electron density, which can destabilize the C-Br bond, making it more susceptible to side reactions, most notably reductive debromination (hydrodehalogenation).[4][5] N-protection prevents this deprotonation, leading to cleaner reaction profiles and significantly higher yields of the desired coupled product.[4]

Commonly used protecting groups include tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and various sulfonyl derivatives. The choice of protecting group can be critical and may require screening for optimal results in your specific transformation.[4]

Q2: What are the most common side reactions I should be aware of when working with 5-bromoindole?

A: Beyond incomplete conversion, there are three primary side reactions that frequently occur:

  • Reductive Debromination: The replacement of the bromine atom with a hydrogen, yielding the parent indole.[4][5] This is often a major byproduct, especially with unprotected 5-bromoindole.

  • Homocoupling: The self-coupling of the coupling partner, particularly boronic acids in Suzuki-Miyaura reactions, to form a symmetrical biaryl compound.[5][6] This consumes your reagent and complicates purification.

  • Protodeboronation (in Suzuki reactions): The cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom from a proton source (like water) in the reaction mixture.[5]

Q3: How does the choice of palladium catalyst and ligand impact selectivity and side product formation?

A: The catalyst and ligand system is paramount in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended for Suzuki and Buchwald-Hartwig reactions.[6] These ligands can accelerate the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. A faster reductive elimination step decreases the lifetime of intermediate species that could lead to side reactions.[6] For instance, in Suzuki couplings, some Pd(II) precatalysts can directly promote the homocoupling of boronic acids before being reduced to the active Pd(0) state.[6] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst can sometimes mitigate this.[6]

Part 2: Troubleshooting Guides - Reaction-Specific Solutions

This section provides a structured approach to troubleshooting common issues encountered in specific 5-bromoindole coupling reactions.

Troubleshooting Workflow: A General Approach

When encountering significant side product formation, a systematic approach to optimization is key. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting_Workflow Start High Side Product Formation Observed N_Protection Is the Indole N-H Protected? Start->N_Protection Protect_Indole Protect the Indole Nitrogen (e.g., Boc, SEM) N_Protection->Protect_Indole No Catalyst_Ligand Screen Catalyst & Ligand N_Protection->Catalyst_Ligand Yes Protect_Indole->Catalyst_Ligand Base_Solvent Optimize Base & Solvent Catalyst_Ligand->Base_Solvent Temperature Adjust Reaction Temperature Base_Solvent->Temperature Reagents Check Reagent Purity & Stoichiometry Temperature->Reagents Resolution Problem Resolved Reagents->Resolution Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation / Migratory Insertion PdII->Transmetal + R'-M Side_Reactions Side Reactions (e.g., Debromination, β-Hydride Elimination) PdII->Side_Reactions PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim PdII_R_R->Side_Reactions RedElim->Pd0 (catalyst regeneration) Product R-R' (Desired Product) RedElim->Product

Sources

Optimization

Removing unreacted azepane from crude reaction mixtures

Subject: Troubleshooting & Removal of Hexamethyleneimine (Azepane) from Crude Mixtures Executive Summary Azepane (Hexamethyleneimine) is a 7-membered cyclic secondary amine often used as a nucleophile or base.[1][2] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Removal of Hexamethyleneimine (Azepane) from Crude Mixtures
Executive Summary

Azepane (Hexamethyleneimine) is a 7-membered cyclic secondary amine often used as a nucleophile or base.[1][2] While chemically useful, it presents distinct purification challenges due to its high boiling point (138°C) and amphiphilic nature (LogP ~1.7).[1][2] It is lipophilic enough to persist in organic layers but basic enough (pKa ~11.[1][2]0) to streak on silica gel.[1]

This guide provides modular solutions ranging from standard aqueous workups to advanced solid-phase scavenging, designed for researchers encountering "stubborn amine" contamination.[1][2]

Quick Reference Data
PropertyValueImplication for Workup
Boiling Point 138°C (760 mmHg)Do not rely on standard rotary evaporation.[1][2] Requires high vacuum (<10 mbar) or azeotropes.[1]
pKa (Conj. Acid) ~11.1Requires pH < 4.0 to fully protonate and partition into water.[1][2]
LogP ~1.7Moderately lipophilic; will resist extraction into water unless ionized or complexed.[1][2]
Reactivity Secondary AmineNucleophilic; susceptible to electrophilic scavengers (isocyanates, aldehydes).[2]
Module 1: Aqueous Extraction Strategies

Best for: Acid-stable products and bulk removal.[1]

The Problem

"I washed my reaction with water and brine, but the NMR still shows a broad multiplet at 1.6 ppm and 2.7 ppm. Why is the azepane still there?"

The Diagnosis: At neutral pH (7), azepane is predominantly unprotonated and lipophilic (LogP 1.7).[1][2] It prefers the organic layer (DCM or EtOAc).[2] You must drive the equilibrium toward the ammonium salt.

Protocol A: The pH Swing (Standard)
  • Dilute: Dilute the crude mixture with EtOAc or DCM (avoid ether if possible, as amine salts often "oil out" in ether).[1][2]

  • Acidify: Wash the organic layer with 1M HCl (3 cycles).[1][2]

    • Target pH: The aqueous layer must be pH < 2 .[2]

    • Mechanism:[1][2] Azepane + H⁺

      
       Azepanium chloride (highly water-soluble).[1][2]
      
  • Check Interface: If a "rag layer" (emulsion) forms, the amine salt may be acting as a surfactant.[2] Break it by adding a small amount of MeOH or saturating the aqueous layer with NaCl.

Protocol B: The Copper Sulfate Complex (Visual Indicator)

Use when: You need visual confirmation of removal or moderate acid sensitivity.[1]

  • Prepare a 10% aqueous CuSO₄ solution (bright blue).[1][2]

  • Wash the organic layer with the CuSO₄ solution.[3][4]

  • Observe: The aqueous layer will turn deep purple/royal blue as the copper complexes with the azepane (forming

    
    ).[1][2]
    
  • Repeat: Continue washing until the aqueous layer remains light blue (no purple hue).[1][2] This indicates all amine has been removed.[2][4]

Module 2: Solid-Phase Scavenging

Best for: Acid-sensitive targets, library synthesis, or small-scale cleanup.[1]

The Problem

"My product contains an acetal/Boc group and degrades with HCl washes. How do I remove the amine without acid?"

The Solution: Use a polymer-supported electrophile.[1][2] The unreacted azepane acts as a nucleophile, attacking the resin. The impurity is then filtered away.

Recommended Resins
  • Isocyanate Resin (PS-NCO): Most rapid.[1][2] Forms a urea.[1][2]

  • Benzaldehyde Resin (PS-CHO): Forms an enamine/iminium (slower, requires acid catalyst sometimes).[1][2]

Workflow: Isocyanate Scavenging
  • Calculate Loading: Determine excess azepane (e.g., 0.5 mmol).[2] Use 3–4 equivalents of PS-NCO resin relative to the impurity.[1][2]

  • Solvent Choice: DCM or THF (Resin must swell to expose active sites).[1][2]

  • Incubation: Add resin to the reaction vial. Shake gently for 2–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars, which pulverize the resin beads and clog filters.

  • Filtration: Filter through a fritted cartridge or Celite. The filtrate contains your product; the azepane is trapped on the bead.

ScavengingMechanism Azepane Free Azepane (Impurity) Reaction Nucleophilic Attack (Urea Formation) Azepane->Reaction Product Target Product (Stays in Solution) Product->Product  Passes through filter Resin PS-Isocyanate (Solid Bead) Resin->Reaction Trapped Resin-Bound Urea (Filtered Off) Reaction->Trapped

Caption: Mechanism of chemoselective removal using Isocyanate resin. The product remains in solution while azepane is covalently bound to the solid support.

Module 3: Chromatographic Purification

Best for: When extraction is impossible or azepane co-elutes.[1]

The Problem

"I'm running a column, but the azepane is streaking from the baseline to the solvent front, contaminating my fractions."

The Diagnosis: Secondary amines interact strongly with the acidic silanols (Si-OH) on the surface of silica gel, causing "tailing."[1]

Mobile Phase Modifiers

To sharpen the peak and control elution, you must suppress silanol interactions.[2]

ModifierConcentrationEffect
Triethylamine (TEA) 1–2% v/vCompetes for silanol sites.[1][2] Warning: TEA is hard to remove later.[1][2]
Ammonia (7N in MeOH) 1–5% v/vExcellent for DCM/MeOH gradients.[1][2] Volatile.
Ammonium Hydroxide 0.5% v/vUse with C18 (Reverse Phase) at high pH (if column permits).[1][2]

Pro-Tip: Pre-wash the silica column with the modifier-containing solvent before loading your sample.[2] This "deactivates" the silica sites in advance.

Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine the safest removal method for your specific substrate.[2]

RemovalLogic Start Start: Crude Mixture with Azepane AcidStable Is the Product Acid Stable? Start->AcidStable WashHCl Acid Wash (1M HCl, pH < 2) AcidStable->WashHCl Yes Coordination Can it tolerate Copper (II)? AcidStable->Coordination No CheckEmulsion Did Emulsion Form? WashHCl->CheckEmulsion AddSalt Add Brine/MeOH to break emulsion CheckEmulsion->AddSalt Yes Success1 Separate Layers: Azepane in Aqueous CheckEmulsion->Success1 No AddSalt->Success1 CuWash CuSO4 Wash (Visual Blue->Purple) Coordination->CuWash Yes Scavenger Use Scavenger Resin (PS-NCO or PS-CHO) Coordination->Scavenger No CuWash->Success1 Scavenger->Success1 Filter Resin

Caption: Decision matrix for selecting the appropriate azepane removal strategy based on product stability.

References
  • PubChem. (n.d.).[1] Azepane Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link][1]

  • University of Rochester. (n.d.).[1] Workup for Removing Amines. Department of Chemistry. Retrieved February 16, 2026, from [Link][1]

  • Biotage. (n.d.).[1][2] Isocyanate Resin (PS-NCO) Applications. Biotage Technical Notes. Retrieved February 16, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability Profile of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole

Executive Technical Summary 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a chemically labile Indole Mannich Base . Unlike simple indoles, this molecule possesses a "benzylic-like" exocyclic nitrogen at the C3 position (the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a chemically labile Indole Mannich Base . Unlike simple indoles, this molecule possesses a "benzylic-like" exocyclic nitrogen at the C3 position (the azepane moiety). This structural feature dictates its primary degradation pathway: Retro-Mannich fragmentation and C3-N bond hydrolysis .

While the 5-bromo substituent provides some electronic stabilization to the indole core, the molecule remains susceptible to oxidative dimerization and photolytic dehalogenation. Successful experimentation requires strict adherence to pH-neutral, anhydrous environments.

Solvent Compatibility & Preparation

Critical Solvent Selection Matrix

The choice of solvent is the single most significant variable in preventing the degradation of this compound.

Solvent SystemCompatibility RatingTechnical Justification
Anhydrous DMSO High (Recommended) Excellent solubility; lacks protons necessary to catalyze retro-Mannich fragmentation. Store at -20°C.
Anhydrous DMF High Good alternative to DMSO. Ensure DMF is amine-free (freshly opened) to prevent side reactions.
Ethanol / Methanol Moderate / Low Risk: Protic solvents can facilitate solvolysis over time, especially if trace acid is present. Use only for immediate experiments.
Water / PBS (pH < 7) Critical Failure High Risk: Acidic aqueous media catalyzes the cleavage of the azepane group, releasing formaldehyde and 5-bromoindole.
Acetone Contraindicated Potential for Schiff base exchange or condensation reactions with the secondary amine impurities.
Chloroform/DCM Moderate Acceptable for short-term use, but trace HCl in chloroform can trigger rapid decomposition.
Standard Operating Procedure (SOP): Stock Solution Preparation
  • Weighing: Weigh the solid quickly under low light (amber vials recommended).

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

    • Note: Sonicate briefly (max 30s) if dissolution is slow. Avoid heating above 30°C.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (optimal) or -20°C. Shelf life is approximately 6 months under these conditions.

Mechanisms of Degradation

Understanding how the molecule breaks down is essential for troubleshooting.

Pathway A: The "Mannich Instability" (Hydrolysis/Elimination)

The bond between the indole C3 and the methylene group is weak. In the presence of water and acid (protons), the azepane group is protonated, making it an excellent leaving group. This generates a reactive vinyl-indole intermediate (or iminium species), which then hydrolyzes to form 5-bromoindole and formaldehyde .

Pathway B: Oxidative Stress

Indoles are electron-rich.[1] Even with the electron-withdrawing bromine, the indole nitrogen (N1) and C2/C3 positions are prone to radical oxidation by air, leading to colored impurities (often pink or brown dimers).

Visualizing the Degradation Pathways

DegradationPathways Compound 3-(Azepan-1-ylmethyl)- 5-bromo-1H-indole (Intact) Protonation Protonated Intermediate (Unstable) Compound->Protonation + H+ (Acidic pH) Oxidation Oxidative Dimers (Pink/Brown Color) Compound->Oxidation + O2 / Light (Slow) Elimination Vinyl-Indolenine Intermediate Protonation->Elimination - Azepane Product1 5-Bromoindole (Precipitate) Elimination->Product1 + H2O (Hydrolysis) Product2 Formaldehyde + Azepane Elimination->Product2 Fragment Release

Caption: Figure 1. Primary degradation pathways. The acid-catalyzed retro-Mannich pathway (top, red) is the most rapid failure mode in solution.

Troubleshooting & FAQs

Q1: My clear stock solution turned pink/brown after a week. Is it still usable?

Diagnosis: This indicates oxidative degradation .

  • Cause: Exposure to air or light has caused radical coupling of the indole ring.

  • Action: Check purity via HPLC. If the colored impurity is <5%, it may be usable for non-critical qualitative assays. For quantitative IC50/EC50 determination, discard the solution.

  • Prevention: Purge vials with nitrogen/argon before closing and store in amber glass.

Q2: I see a new peak in my LC-MS with a mass of [M-111]. What is it?

Diagnosis: This is the hydrolysis product .

  • Analysis: The molecular weight of the azepane fragment (C6H12N) is ~98 Da, and the methylene linker is 14 Da. Loss of the entire azepan-1-ylmethyl group results in 5-bromoindole .

  • Cause: Your solvent likely contained water or was acidic (e.g., old DMSO absorbs water; acidic buffers in LCMS).

  • Action: Prepare fresh stock in anhydrous solvent. Ensure your experimental buffer is pH 7.4, not acidic.

Q3: The compound precipitated when I diluted the DMSO stock into cell culture media.

Diagnosis: Solubility Crash .

  • Cause: The compound is lipophilic. While the amine (azepane) helps, the 5-bromoindole core is very hydrophobic. Rapid dilution into aqueous media can cause crashing.

  • Action:

    • Vortex the media vigorously while adding the DMSO stock (dropwise).

    • Keep the final DMSO concentration < 0.5% if possible, but ensure it is fully mixed.

    • If precipitation persists, acidifying slightly (pH 6) helps solubility by protonating the amine, but this increases the risk of hydrolysis (see Pathway A). A better approach is using a carrier like cyclodextrin or BSA in the media.

Q4: Can I warm the solution to dissolve the powder?

Diagnosis: Thermal Instability Risk .

  • Guideline: Do not exceed 40°C .

  • Reasoning: The C-N bond in Mannich bases is thermally labile. High heat promotes the elimination of the amine (retro-Mannich reaction), essentially reversing the synthesis step.

  • Alternative: Use sonication (ultrasonic bath) at room temperature.

Analytical Validation Protocol

Before starting critical experiments, validate the integrity of your material using this rapid HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (Basic pH stabilizes the amine)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 280 nm (Indole absorption)
Expected Result Main peak at retention time corresponding to ~logP 3.8. Impurities (5-bromoindole) will elute later (more hydrophobic) or earlier (amine fragments).

Note on Mobile Phase: Do not use TFA (Trifluoroacetic acid) in the mobile phase for long runs, as the acidity on the column can degrade the compound during the analysis, leading to "ghost" peaks. Use Ammonium Bicarbonate or Ammonium Hydroxide.

References

  • Indole Chemistry & Mannich Bases: Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and the instability of 3-aminomethylindoles).
  • Synthesis & Stability of Gramine Analogs

    • Source: Love, B. E., & Nguyen, B. T. (1998). "Synthesis of gramines." Synlett, 1998(10), 1123-1124.

  • Hydrolysis Mechanisms

    • Source: Semenov, B. B., et al. (2004). "Synthesis and properties of Mannich bases of the indole series." Chemistry of Heterocyclic Compounds, 40(4), 431-445.

  • 5-Bromoindole Properties

    • Source: PubChem Compound Summary for CID 10766, 5-Bromoindole.

Sources

Optimization

Troubleshooting low conversion rates in indole bromination steps

Topic: Troubleshooting Low Conversion & Selectivity in Indole Bromination Lead Scientist: Senior Application Scientist, Process Chemistry Division Diagnostic Workflow Before altering reaction parameters, identify the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity in Indole Bromination Lead Scientist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow

Before altering reaction parameters, identify the specific failure mode. Indole bromination is kinetically fast; "low conversion" often masks underlying issues like oxidative decomposition or reversibility.

IndoleDiagnostic Start START: Low Yield / Conversion CheckSM Is Starting Material (SM) visible by TLC/LCMS? Start->CheckSM SM_Yes Yes, SM remains CheckSM->SM_Yes Stalled SM_No No, SM consumed CheckSM->SM_No Complex Mixture CheckColor Color of Reaction Mixture? Color_Dark Deep Red / Black / Tar CheckColor->Color_Dark Color_Pale Pale Yellow / Orange CheckColor->Color_Pale SM_Yes->CheckColor Issue_Solvent ISSUE: Solvent/Polarity Mismatch (Solubility or H-bonding) SM_Yes->Issue_Solvent Precipitation? Issue_Regio ISSUE: Regioselectivity (C2 vs C3 vs Poly-bromo) SM_No->Issue_Regio Wrong Peak Mass Issue_Oxidation ISSUE: Oxidative Degradation (Dimerization/Oxindole formation) Color_Dark->Issue_Oxidation Issue_Reagent ISSUE: Reagent Quality (Check NBS Purity) Color_Pale->Issue_Reagent

Figure 1: Decision matrix for diagnosing indole bromination failures based on visual and chromatographic evidence.

Technical Deep Dive: Mechanisms & Troubleshooting
Q1: Why does my reaction turn black/red with low product yield?

Diagnosis: You are likely observing oxidative dimerization or oxindole formation rather than simple bromination. Mechanism: Indoles are electron-rich (


-excessive). If the brominating agent is too harsh (e.g., elemental 

) or the temperature is too high, the initial radical cation or bromonium ion can react with another indole molecule (dimerization) or water (oxidation).
  • The "Witkop" Trap: In the presence of water or protic solvents, the intermediate 3-bromoindolenine can undergo hydrolysis to form oxindoles or isatins, especially if the 3-position is substituted [1].

  • Solution:

    • Switch Reagent: Use N-Bromosuccinimide (NBS) instead of

      
      . NBS provides a controlled, low-concentration source of electrophilic bromine.
      
    • Temperature Control: Maintain -78°C to 0°C . Room temperature often provides enough energy for the oxidative pathway to compete with substitution.

    • Exclude Light: Radical pathways (induced by ambient light) favor side-chain bromination or polymerization. Wrap flasks in foil.

Q2: I am targeting C3-bromination, but I see C2-bromo or mixtures. Why?

Diagnosis: Thermodynamic vs. Kinetic control failure. Mechanism:

  • Kinetic Product (C3): Electrophilic attack at C3 is fastest due to the stability of the iminium ion intermediate (See Figure 2).

  • Thermodynamic Migration (C2): If C3 is blocked, or if the reaction is reversible (high temp/acidic conditions), the bromine can migrate to C2 [2].

  • N-Bromination: Often the first event is N-bromination, followed by rearrangement to C3.

IndoleMech Indole Indole Core TS_C3 C3-Intermediate (Iminium Ion) Indole->TS_C3 Fast (Kinetic) NBS + NBS Prod_C3 3-Bromoindole (Kinetic Product) TS_C3->Prod_C3 -H+ Prod_C2 2-Bromoindole (Thermodynamic) TS_C3->Prod_C2 Migration (High T / Acid) Ox_Side Oxindoles/Dimers (Oxidative Side Rxn) TS_C3->Ox_Side + H2O / O2

Figure 2: Mechanistic divergence. Success depends on stabilizing the C3-intermediate and preventing migration or oxidation.

Q3: My reaction stalls with 30-40% starting material remaining. Adding more NBS doesn't help.

Diagnosis: Reagent decomposition or "poisoning" by Succinimide. Explanation:

  • NBS Quality: Commercial NBS often degrades to succinimide and

    
     (which is yellow/orange). Pure NBS should be white.[1][2] Old NBS leads to inconsistent stoichiometry.
    
  • Equilibrium: The byproduct, succinimide, can inhibit the reaction in certain non-polar solvents.

  • Solution:

    • Recrystallize NBS: Dissolve in hot water (rapidly), filter, and dry in a desiccator. This is the single most effective fix for stalled reactions.

    • Change Solvent: Switch to Acetonitrile (MeCN) or DMF .

Optimized Protocols
Method A: The "Green" Standard (Acetonitrile)

Recommended for most substrates. High regioselectivity for C3.

Rationale: Acetonitrile solubilizes NBS and indole well but does not promote radical side reactions as easily as THF. It avoids the toxicity of


 and the workup difficulty of DMF [3].
  • Preparation: Dissolve Indole (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Temperature: Cool to 0°C (ice bath).

  • Addition: Dissolve NBS (1.05 equiv, freshly recrystallized) in MeCN. Add dropwise over 30 minutes.

    • Critical: Rapid addition creates local hot-spots favoring over-bromination.

  • Monitoring: Stir at 0°C. Monitor by TLC every 30 mins.

    • Note: 3-bromoindoles are often unstable on silica. Neutralize TLC plates with 1% triethylamine in hexane before spotting.

  • Workup: Dilute with water, extract with EtOAc. Wash with

    
     (to quench traces of 
    
    
    
    ) and brine.
Method B: Silica-Gell Catalyzed (Solid Phase)

Recommended for sensitive substrates prone to oxidation.

Rationale: Silica gel acts as a mild Lewis acid, activating the NBS and stabilizing the transition state, often improving regioselectivity [4].

  • Mix: Dissolve Indole (1 mmol) in DCM (

    
    ).
    
  • Catalyst: Add Silica Gel (2g per mmol indole).

  • Reaction: Add NBS (1.0 equiv) slowly at room temperature.

  • Workup: Filter off the silica. Evaporate solvent.[3] This often yields clean product without aqueous workup.

Comparative Data: Solvent Effects

The choice of solvent dictates the mechanism (Ionic vs. Radical) and Selectivity.

SolventDielectric ConstantPrimary MechanismProsCons
DMF 36.7Ionic (Polar)Excellent solubility; Fast rates.Hard to remove; Can cause runaway exotherms with NBS [5].
Acetonitrile 37.5Ionic (Polar)Best Balance. Easy workup; Green profile.Slower than DMF for electron-poor indoles.
THF 7.5Radical/Ionic MixGood solubility.NBS can attack THF (alpha-bromination); Peroxide risk.
DCM 8.9IonicEasy evaporation.Poor solubility for polar indoles; Slower rates.
CCl4 2.2Radical(Historical Standard)Avoid. Toxic; Favors benzylic bromination over aromatic.
References
  • Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. Link

  • Bocchi, V., & Palla, G. (1986). Regioselective bromination of indoles.
  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halogen Salts. Green Chemistry, 11. Link

  • Mistry, A. G., et al. (1989). Silica gel catalysed bromination of indoles by N-bromosuccinimide. Tetrahedron Letters, 30(19), 2571-2574. Link

  • Yang, H., et al. (2023). Safety Assessment of N-Bromosuccinimide (NBS) in DMF. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Azepane-Indole Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of azepane-indole scaffolds. Given the novelty of this s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of azepane-indole scaffolds. Given the novelty of this specific chemical class, this document synthesizes foundational principles from the fragmentation of its core components—the indole nucleus and the azepane ring—and draws comparisons with well-documented, structurally related alkaloids. The insights herein are designed to empower researchers in identifying and characterizing these molecules in complex matrices using modern mass spectrometry techniques.

Introduction: The Azepane-Indole Scaffold

The fusion of an indole nucleus with an azepane ring creates a privileged scaffold in medicinal chemistry, combining the rich biological activity of indoles with the conformational flexibility of a seven-membered nitrogen-containing ring. Characterizing these novel structures is paramount, and mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for molecular identification. Understanding the specific fragmentation patterns is crucial for unambiguous structure elucidation, metabolite identification, and impurity profiling. This guide elucidates these patterns based on established chemical principles.

Part 1: Predicted Fragmentation of Azepane-Indoles under ESI-MS/MS

Electrospray ionization (ESI) is the premier soft ionization technique for polar, thermally labile molecules like heterocyclic amines, typically generating a protonated molecular ion, [M+H]⁺.[1] The subsequent collision-induced dissociation (CID) of this precursor ion is not random; it is directed by the most basic site and the relative stability of the resulting fragments.

Causality of Fragmentation: In an azepane-indole structure, the most probable site of protonation is the aliphatic nitrogen of the azepane ring, as it is generally more basic than the indole nitrogen. This localization of charge initiates a cascade of fragmentation events primarily involving the saturated azepane ring.

The fragmentation of protonated plumeran indole alkaloids, which feature complex ring systems, is often initiated by ring opening and hydrogen rearrangements.[2] Similarly, for azepane-indoles, the key fragmentation pathways are predicted to involve:

  • Alpha (α) Cleavage: The bond adjacent to the charged nitrogen atom is cleaved homolytically. This is a dominant fragmentation pathway for aliphatic amines, leading to the formation of a stable, resonance-stabilized iminium ion.[3][4]

  • Ring Opening and Neutral Loss: Following initial cleavage, the seven-membered azepane ring can undergo further fragmentation, typically leading to the loss of stable neutral molecules like ethene (C₂H₄) or propene (C₃H₆).

  • Retro-Diels-Alder (RDA) Reaction: While more common in systems with specific unsaturation, an RDA-type cleavage of the azepane ring is a possibility, which has been observed in the fragmentation of certain indole alkaloids.[5]

A proposed fragmentation cascade for a generic protonated azepane-indole is visualized below.

Caption: Predicted fragmentation pathways for a protonated azepane-indole.

Part 2: Comparative Analysis with Structurally Related Scaffolds

To better understand the unique fragmentation signature of the azepane-indole scaffold, it is instructive to compare its predicted fragmentation with known patterns from related structures, such as those containing smaller (pyrrolidine, piperidine) or larger saturated rings fused to an indole nucleus.

The stability and fragmentation of the heterocyclic ring are highly dependent on ring size and strain. Generally, five- and six-membered rings (pyrrolidine, piperidine) are more stable than the seven-membered azepane ring. This lower stability can lead to more facile ring-opening fragmentation pathways for azepane derivatives.

ScaffoldKey Precursor Ion (ESI+)Primary Fragmentation DriverCharacteristic Neutral Loss / Fragment IonReference
Pyrrolidine-Indole [M+H]⁺α-Cleavage at ring junctionLoss of C₂H₄; Formation of stable 5-membered iminium ion[6]
Piperidine-Indole [M+H]⁺α-Cleavage, Ring ScissionLoss of C₃H₆; Formation of stable 6-membered iminium ion[7]
Azepane-Indole (Predicted) [M+H]⁺α-Cleavage, Ring OpeningLoss of C₄H₈ or C₂H₄ + C₂H₄ ; More complex ring fragmentation[8]
Tetrahydro-β-carboline [M+H]⁺Retro-Diels-Alder (RDA)Loss of substituent on β-carboline nitrogen; RDA cleavage of the piperidine ring[5]

This comparison highlights that the size of the saturated amine ring directly influences the fragmentation pathway. The larger, more flexible azepane ring is expected to produce characteristic neutral losses (e.g., loss of a C₄H₈ fragment) that can differentiate it from its five- and six-membered ring counterparts.

Part 3: Experimental Protocol for Acquiring High-Quality MS/MS Data

A self-validating protocol is essential for obtaining reproducible and reliable fragmentation data. The following outlines a comprehensive LC-MS/MS workflow for the analysis of novel azepane-indole compounds.

Step 1: Sample Preparation & Chromatography
  • Solubilization: Dissolve the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Formic acid is crucial as it aids in the protonation of the analyte in the ESI source.[9]

  • Chromatography: Utilize a C18 reversed-phase column for separation. A gradient elution is recommended to ensure good peak shape and separation from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

Step 2: Mass Spectrometer Configuration (ESI+)
  • Full Scan (MS1): First, acquire a full scan mass spectrum to identify the [M+H]⁺ ion of the azepane-indole compound. This confirms the molecular weight.

    • Scan Range: m/z 100-1000

    • Source Parameters: Optimize capillary voltage, gas flow (nebulizer and drying gas), and source temperature to achieve maximum signal intensity for the [M+H]⁺ ion. These parameters are instrument-dependent.[10]

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the previously identified [M+H]⁺ ion as the precursor.

    • Isolation: Set the isolation window for the precursor ion (e.g., ± 0.5-1.0 m/z).

    • Collision-Induced Dissociation (CID): Apply collision energy (CE) to induce fragmentation. It is critical to perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions, from low-energy (stable fragments) to high-energy (more extensive fragmentation) pathways.[11]

    • Analyzer: Use a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements of the fragment ions, enabling the confident assignment of elemental compositions.[12]

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Dissolve Compound (1 mg/mL Stock) Prep2 Dilute to 1-10 µg/mL in Mobile Phase A Prep1->Prep2 LC1 Inject into LC System (C18 Column) Prep2->LC1 LC2 Gradient Elution (Water/ACN + 0.1% FA) LC1->LC2 MS1 Full Scan (MS1) Identify [M+H]⁺ LC2->MS1 MS2 Isolate [M+H]⁺ MS1->MS2 MS3 Collision-Induced Dissociation (Ramp Collision Energy) MS2->MS3 MS4 Acquire Product Ion Scan (MS2) (High Resolution) MS3->MS4 DA1 Propose Fragmentation Pathways MS4->DA1 DA2 Compare with Known Scaffolds DA1->DA2

Caption: A typical LC-MS/MS workflow for fragmentation analysis.

Conclusion

The structural elucidation of novel azepane-indole scaffolds by mass spectrometry relies on a predictive understanding of their fragmentation behavior. Based on established principles, the fragmentation of protonated azepane-indoles is expected to be dominated by α-cleavage and subsequent ring-opening reactions of the seven-membered azepane ring. These pathways should yield characteristic neutral losses and fragment ions that can be used as diagnostic markers to differentiate them from other indole-fused heterocyclic systems. The experimental workflow provided here offers a robust framework for obtaining high-quality, reproducible MS/MS data to confirm these predicted patterns and accelerate drug discovery and development efforts.

References

  • Aguiar, G.P.S., et al. (2015). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Cai, Z., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Zhang, J., et al. (2022). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. ResearchGate. Available at: [Link]

  • Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Wang, J., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

  • Abdighahroudi, M.S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • The DAN Lab. LCMS Protocols. University of Wisconsin–Madison. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • LibreTexts (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Pihlaja, K., et al. (2007). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • LGC Group (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Schug, K. A., & Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Baron, G., et al. (2008). This article appeared in a journal published by Elsevier. UCL-Bruxelles, Belgique. Available at: [Link]

  • Assaf, J. (2019). Mass Spectrometry of Drug Derivatives. Freie Universität Berlin. Available at: [Link]

  • Borges, W. S., & Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. PubMed. Available at: [Link]

  • Lee, S. S., et al. (2013). General MS/MS fragmentation pathways of alkaloids. ResearchGate. Available at: [Link]

  • Gonzalez, J. I., et al. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS. PMC. Available at: [Link]

  • OpenStax (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax. Available at: [Link]

  • Ibáñez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available at: [Link]

  • The Organic Chemistry Tutor (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

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Comparative

Comparative Guide: Potency and Mechanism of Indole Scaffolds in Oncology

Executive Summary: The Indole Privilege In the landscape of anticancer drug discovery, the indole scaffold is not merely a structural motif; it is a "privileged structure." Its ability to mimic the amino acid tryptophan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Privilege

In the landscape of anticancer drug discovery, the indole scaffold is not merely a structural motif; it is a "privileged structure." Its ability to mimic the amino acid tryptophan allows it to intercalate into DNA, interact with tubulin, and bind to various kinases with high affinity. However, a common misconception in early-stage research is treating all indoles as equipotent.

This guide objectively compares three distinct classes of indole derivatives—Simple Dietary Indoles , Synthetic Hybrid Scaffolds , and Complex Bis-Indoles —to demonstrate that structural complexity correlates directly with potency (IC₅₀) and mechanistic specificity.

Part 1: Comparative Potency Analysis

The following data aggregates experimental IC₅₀ values across standard breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines.

Table 1: IC₅₀ Potency Landscape (µM)

Note: Lower IC₅₀ indicates higher potency. Data represents consensus values from validated MTT/SRB assays.

Compound ClassRepresentative AgentMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Primary Mechanism
Natural Simple Indole Indole-3-Carbinol (I3C) 52.0 - 450.0 µM> 200 µM~150 µMEstrogen Receptor (ER) modulation; Pro-apoptotic signaling [1][5].
Synthetic Hybrid Indole-Chalcone (18c) 12.0 - 18.0 µM15.5 µM18.2 µMTubulin polymerization inhibition; ROS induction [2].
Synthetic Bis-Indole 1-Benzyl-I3C 0.05 µM (50 nM) 0.8 µM1.2 µMHigh-affinity ER downregulation; G1 cell cycle arrest [5].
Clinical Standard Vincristine 0.007 µM (7 nM)0.01 µM0.005 µMMicrotubule destabilization (Mitotic Spindle poison) [3].
Senior Scientist Insight: The "Benzyl Effect"

Notice the drastic potency shift between I3C and 1-Benzyl-I3C . By simply adding a benzyl group to the indole nitrogen, potency increases ~1000-fold (from 52 µM to 0.05 µM).

  • Causality: The benzyl group increases lipophilicity (LogP), facilitating rapid transmembrane transport. More importantly, it creates a steric fit within the hydrophobic pocket of the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor, which the native I3C cannot achieve.

Part 2: Mechanistic Differentiation

Indoles are pleiotropic. However, the scaffold modification dictates the dominant pathway. We visualize this divergence below.

Figure 1: Structure-Driven Signaling Pathways

This diagram illustrates how scaffold modifications shift the mechanism of action from broad nuclear receptor modulation to specific microtubule targeting.

IndoleMechanisms I3C Simple Indole (I3C/DIM) Target1 Nuclear Receptors (AhR / ER-alpha) I3C->Target1 Modulates BisIndole Bis-Indoles (Vinca/Synthetic) Target2 Tubulin (Polymerization) BisIndole->Target2 Inhibits Hybrid Indole-Chalcones Hybrid->Target2 Dual Action Target3 Mitochondria (ROS Generation) Hybrid->Target3 Outcome1 G1 Cell Cycle Arrest Target1->Outcome1 Outcome2 Mitotic Catastrophe (G2/M Arrest) Target2->Outcome2 Outcome3 Apoptosis (Intrinsic Pathway) Target3->Outcome3

Caption: Simple indoles (Blue) target nuclear receptors causing G1 arrest, while complex bis-indoles (Red) target tubulin causing mitotic catastrophe.

Part 3: Experimental Validation Protocol

To reproduce the IC₅₀ data above, you cannot rely on a generic MTT protocol. Indoles are often light-sensitive and can degrade in DMSO if stored improperly.

Validated High-Throughput Screening (HTS) Workflow

Objective: Determine IC₅₀ with a Z-factor > 0.5 (Self-Validating Standard).

1. Reagent Preparation (Critical Step)
  • Solvent: Dissolve Indole derivatives in 100% DMSO to create a 10 mM stock.

  • Storage: Aliquot into amber tubes (light protection is mandatory for Indole-Chalcones) and store at -20°C. Avoid freeze-thaw cycles which precipitate bis-indoles.

  • Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must be < 0.1% to prevent solvent cytotoxicity.

2. The "Seeding Optimization" Check

Do not use a fixed cell number. You must run a linearity curve for each cell line.

  • MCF-7: 3,000 cells/well.

  • A549: 2,000 cells/well (Fast growers).

  • Why? Over-confluence masks the cytostatic effects of I3C, leading to false negatives.

3. Assay Execution (MTT/SRB)
  • Incubation: 72 hours (Indoles often act via cell cycle arrest, requiring >1 doubling time to manifest efficacy).

  • Readout: Absorbance at 570 nm (Reference 630 nm).[1][2]

Figure 2: The Self-Validating Screening Loop

This workflow ensures that data is rejected if statistical controls (Z-factor) fail, preventing the publication of noise.

ScreeningWorkflow Start Compound Library (DMSO Stock) QC Solubility Check (Precipitation?) Start->QC Seed Cell Seeding (Linear Phase) QC->Seed Clear Treat 72h Incubation (Amber Protection) Seed->Treat Read MTT/SRB Readout Treat->Read Calc Calculate Z-Factor Read->Calc Pass Valid Data (Calculate IC50) Calc->Pass Z' > 0.5 Fail Reject Data (Check Edge Effect) Calc->Fail Z' < 0.5

Caption: Workflow incorporating a Z-factor Quality Control gate. Data is only accepted if the assay window is statistically significant.

Part 4: Strategic Recommendations

  • For Drug Discovery: Abandon simple Indole-3-Carbinol as a lead compound. Its potency (µM range) is insufficient for clinical translation. Focus on 1-substituted bis-indoles or indole-chalcone hybrids where potency enters the nanomolar (nM) range.

  • For Mechanism Studies: If your goal is to study Estrogen Receptor downregulation without total cell kill, use 1-Benzyl-I3C at 100 nM. It provides a clean cytostatic window without the massive necrosis caused by Vinca alkaloids.

  • For Formulation: Indole-chalcones are highly hydrophobic. In vivo studies will require encapsulation (e.g., liposomes or PLGA nanoparticles) to match the in vitro potency described here.

References

  • Aggarwal, B. B., et al. (2005). Molecular targets of dietary agents for prevention and therapy of cancer. Biochemical Pharmacology.

  • Kudlickova, Z., et al. (2023).[3] Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative Activity. Molecules.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer.

  • Safe, S., et al. (2008). Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs.[4][5] Cancer Letters.

  • Brandi, G., et al. (2003). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency.[6] Oncogene. (Referenced within context of synthetic analogs).

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Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Azepane-Containing Drugs

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the metabolic stability of a drug candidate is a critical determinant of its clinical success. The azepane ring, a se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the metabolic stability of a drug candidate is a critical determinant of its clinical success. The azepane ring, a seven-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1][2][3][4] Its unique conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[4] However, this structural feature also presents distinct metabolic challenges and opportunities compared to more common five- and six-membered heterocyclic rings like pyrrolidine and piperidine.

This guide provides an in-depth, objective comparison of the metabolic stability of azepane-containing drugs with their smaller ring counterparts. We will delve into the underlying mechanistic principles, present supporting experimental data, and provide detailed protocols for key metabolic stability assays to empower you in the rational design of more robust and efficacious therapeutic agents.

The Metabolic Landscape of Saturated Heterocycles: A Comparative Overview

The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Saturated heterocycles are common motifs in pharmaceuticals and are susceptible to metabolism primarily by cytochrome P450 (CYP) enzymes.[5][6] Common metabolic pathways for these rings include N-dealkylation, hydroxylation at the carbon alpha to the nitrogen, and ring opening.[5]

The size of the heterocyclic ring can significantly impact its metabolic stability. While smaller rings like azetidine and pyrrolidine can sometimes exhibit greater metabolic stability compared to their larger counterparts, this is not a universal rule and is highly dependent on the specific substitution pattern and the overall molecular context.[7][8]

A critical aspect to consider is the potential for CYP-mediated bioactivation of cyclic tertiary amines to form reactive iminium intermediates, which can covalently bind to macromolecules and lead to toxicity. This has been reported for various cyclic amines, including pyrrolidines and piperidines.[5]

Azepane Metabolism: Key Pathways and Considerations

While the azepane moiety is found in over 20 FDA-approved drugs, its metabolic profile is diverse and often advantageous.[1] A notable example is bazedoxifene , a selective estrogen receptor modulator (SERM). Contrary to what might be expected for a cyclic amine, bazedoxifene undergoes little to no CYP450-mediated metabolism. Its primary metabolic pathway is glucuronidation, a Phase II conjugation reaction, mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes in the intestine and liver. This metabolic profile significantly reduces the potential for CYP-mediated drug-drug interactions.

However, when CYP-mediated metabolism of azepane-containing compounds does occur, the common pathways for cyclic amines are observed:

  • N-Dealkylation: This is a frequent metabolic route for secondary and tertiary amines, catalyzed by CYP enzymes.[9][10]

  • α-Carbon Hydroxylation: The carbon atoms adjacent to the nitrogen are susceptible to hydroxylation, which can be a prelude to further oxidation or conjugation.[5]

  • Ring Opening: While less common, enzymatic ring opening can occur, leading to more significant structural modification of the drug.[5]

The specific CYP isozymes involved in the metabolism of azepane-containing drugs can vary. For instance, CYP3A4 is a major enzyme responsible for the metabolism of many nitrogen-containing drugs.[11][12]

Comparative Metabolic Stability: Azepane vs. Piperidine and Pyrrolidine

Direct, head-to-head comparisons of the metabolic stability of azepane-containing drugs with their piperidine and pyrrolidine analogs are crucial for informed drug design.

One such study investigated a series of biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H3 receptor ligands. The in vitro metabolic stability was evaluated in human and rat liver microsomes. The results demonstrated that hydroxylation of the biphenyl ring was a key metabolic pathway for both scaffolds.[13]

To provide a clearer picture, the following table summarizes hypothetical metabolic stability data for a set of analogous compounds, illustrating the potential differences between the three ring systems.

Compound IDHeterocyclic RingHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Compound A-pyr Pyrrolidine4531
Compound A-pip Piperidine3046
Compound A-aze Azepane6023
Compound B-pyr Pyrrolidine2069
Compound B-pip Piperidine1592
Compound B-aze Azepane2555

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

This hypothetical data suggests that in certain chemical scaffolds, the azepane ring may confer greater metabolic stability (longer half-life, lower intrinsic clearance) compared to its smaller ring counterparts. This could be attributed to several factors, including the unique conformational flexibility of the seven-membered ring, which may orient the molecule in the active site of metabolic enzymes in a way that is less favorable for metabolism.

Experimental Protocols for Assessing Metabolic Stability

To experimentally evaluate the metabolic stability of your azepane-containing compounds, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolic pathways, particularly those mediated by CYP enzymes.

Workflow for Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (10 mM in DMSO) mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Pooled Human Liver Microsomes prep_microsomes->mix prep_buffer Prepare Phosphate Buffer (100 mM, pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate aliquot Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->aliquot quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM), the diluted liver microsomes, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with constant shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[14][15]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their requisite cofactors.

Workflow for Hepatocyte Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution mix Add Hepatocyte Suspension to Test Compound prep_compound->mix prep_hepatocytes Thaw and Prepare Cryopreserved Human Hepatocytes prep_hepatocytes->mix incubate Incubate at 37°C with Shaking mix->incubate aliquot Take Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->aliquot quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Cell Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for an in vitro hepatocyte stability assay.

Detailed Protocol:

  • Preparation of Reagents and Cells:

    • Prepare a working solution of the test compound in a suitable incubation medium (e.g., Williams' Medium E).

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium and determine cell viability and concentration.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • In a multi-well plate, add the test compound working solution.

    • Initiate the reaction by adding the hepatocyte suspension to each well.

    • Incubate the plate at 37°C in a humidified incubator with gentle shaking.

  • Sampling and Quenching:

    • At the designated time points, collect aliquots from the incubation wells.

    • Quench the metabolic activity by transferring the aliquots to a collection plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex, and centrifuge to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance (CLint) expressed as µL/min/10^6 cells.[16][17]

Conclusion: Strategic Incorporation of the Azepane Scaffold

The azepane ring is a valuable and increasingly utilized scaffold in modern drug discovery.[18][19][20] Its unique structural and conformational properties can be strategically leveraged to enhance biological activity and, in some cases, improve metabolic stability compared to smaller heterocyclic rings. However, a thorough understanding of the potential metabolic liabilities of the azepane ring, primarily N-dealkylation and α-carbon hydroxylation, is essential for successful drug design.

By employing the robust in vitro metabolic stability assays detailed in this guide, researchers can gain critical insights into the metabolic fate of their azepane-containing compounds early in the discovery process. This data-driven approach allows for the timely identification of metabolic "soft spots" and informs the rational design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing a successful drug candidate to the clinic.

References

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  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
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